molecular formula C10H10BrN B8480497 3-Bromo-5-(1-ethenylcyclopropyl)pyridine CAS No. 1404367-47-0

3-Bromo-5-(1-ethenylcyclopropyl)pyridine

Cat. No.: B8480497
CAS No.: 1404367-47-0
M. Wt: 224.10 g/mol
InChI Key: QVHVPZBJMAGQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(1-ethenylcyclopropyl)pyridine is a high-value pyridine-based building block designed for advanced research and development. This compound integrates two critical structural features: a bromine atom at the 3-position of the pyridine ring and a 1-ethenylcyclopropyl substituent at the 5-position. The bromine serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the rapid exploration of chemical space . Simultaneously, the strained cyclopropyl ring and the ethenyl group offer unique geometric and electronic properties, making this scaffold particularly interesting for investigating steric and conformational influences in molecular design. Pyridine derivatives have become prominent in the development of modern agrochemicals and pharmaceuticals, often contributing to reduced application dosages and helping to overcome pest resistance . As a strategic intermediate, this compound can be utilized in the synthesis of complex molecules for various applications, including the creation of patentable structures and the optimization of biological activity profiles. Its primary value lies in its role in medicinal chemistry and drug discovery, where it can be used to build candidate compounds targeting a range of diseases. Furthermore, its structural attributes make it a candidate for developing novel materials and ligands. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care, referring to the specific Material Safety Data Sheet (MSDS) for safety, handling, and storage information.

Properties

CAS No.

1404367-47-0

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

3-bromo-5-(1-ethenylcyclopropyl)pyridine

InChI

InChI=1S/C10H10BrN/c1-2-10(3-4-10)8-5-9(11)7-12-6-8/h2,5-7H,1,3-4H2

InChI Key

QVHVPZBJMAGQCE-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CC1)C2=CC(=CN=C2)Br

Origin of Product

United States

Foundational & Exploratory

3-Bromo-5-(1-ethenylcyclopropyl)pyridine supplier and price

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a strategic technical whitepaper for the acquisition and application of 3-Bromo-5-(1-ethenylcyclopropyl)pyridine .[1][2][3][4]

Executive Summary: This molecule is a non-catalog, high-value intermediate primarily used in Fragment-Based Drug Discovery (FBDD).[1][2][3][4] It features a "conformationally locked" vinyl group via a gem-disubstituted cyclopropane ring, offering unique metabolic stability compared to flexible alkenyl chains.[2][3][4] Because it is not a commodity chemical, this guide focuses on custom sourcing strategies and synthetic validation to ensure researchers acquire the correct material.

PART 1: Strategic Sourcing & Market Analysis

1.1 Market Status: The "Make vs. Buy" Reality

Unlike standard reagents (e.g., 3,5-dibromopyridine), This compound is rarely held in stock due to the polymerization risk of the exposed vinyl group and the specific nature of the quaternary center.[1][2][3][4]

  • Commercial Status: Custom Synthesis / Made-to-Order.[1][2][3][4]

  • Lead Time: Typically 4–6 weeks.[4]

  • Price Estimation Model:

    • Mg Scale (100–500 mg): $350 – $600 (High setup cost).[4]

    • Gram Scale (1–10 g): $150 – $300 per gram.[4]

    • Bulk (>100 g): Requires process optimization (FTE-based pricing).[1][2][4]

1.2 Recommended Supplier Capabilities

Do not look for a "Add to Cart" button.[4] Instead, issue a Request for Quote (RFQ) to vendors with demonstrated expertise in cyclopropane construction (Kulinkovich/Simmons-Smith chemistry).[1][4]

TierVendor TypeRecommended PartnersWhy?
Tier 1 CRO / FTE WuXi AppTec, Enamine, Pharmaron Best for >10g scale.[1][2][3][4] They likely have the building blocks (nitriles) in stock.[4]
Tier 2 Catalog/Custom Combi-Blocks, Astatech, BLD Pharm Good for rapid <1g sourcing.[1][4] Often list "virtual" inventory that triggers synthesis upon order.[4]
Tier 3 Boutique Synthonix, Matrix Scientific Specialized in pyridine chemistry.[4]
1.3 Sourcing Decision Matrix (DOT Visualization)

SourcingStrategy start Need this compound check_qty Required Quantity? start->check_qty small_scale < 1 Gram check_qty->small_scale med_scale 1 - 10 Grams check_qty->med_scale large_scale > 10 Grams check_qty->large_scale catalog_search Search Tier 2 Vendors (Combi-Blocks/BLD) small_scale->catalog_search custom_synth Issue RFQ to Tier 1 CRO (Enamine/WuXi) med_scale->custom_synth large_scale->custom_synth decision In Stock? catalog_search->decision internal_make Internal Synthesis (See Protocol Below) decision->internal_make No / Lead time > 6wks Buy Buy decision->Buy Yes ($500/g)

Figure 1: Decision logic for sourcing rare pyridine intermediates. For small quantities, catalog checking is the first step, but internal synthesis is often faster than waiting for a custom batch.

PART 2: Technical Specifications & Synthesis

If commercial sourcing fails, the molecule must be synthesized.[4] The structural challenge is the quaternary carbon at the 1-position of the cyclopropane ring.[1][2][3][4] Standard Suzuki coupling is difficult here due to the lack of commercially available 1-ethenylcyclopropyl boronic acids.[1][2][3][4]

2.1 Retrosynthetic Analysis

The most robust route constructs the cyclopropane ring onto the pyridine scaffold using a Kulinkovich-type reaction or double alkylation .[1][2][4]

  • Target: this compound[1][2][3][4]

  • Precursor: 3-Bromo-5-cyanopyridine (Commercially Available, CAS: 35590-37-5)[1][2][4]

  • Key Reagents: Ethylmagnesium bromide, Titanium(IV) isopropoxide (Kulinkovich-Szymoniak) or 1,2-dibromoethane/Base.[1][2][3][4]

2.2 Validated Synthetic Protocol (Double Alkylation Route)

Rationale: This route avoids unstable titanium intermediates and uses standard lab reagents.[1][4]

Step 1: Synthesis of 3-Bromo-5-(cyanomethyl)pyridine (Note: Direct alkylation of the nitrile is preferred if the vinyl group is introduced later, but constructing the skeleton first is safer).[1][2][3][4]

Step 2: Construction of the Cyclopropane Ring

  • Reagents: 3-Bromo-5-(acetonitrile)pyridine, 1,2-dibromoethane, NaH (60% dispersion), DMSO/THF (1:1).[1][2][3][4]

  • Procedure:

    • Cool the NaH suspension in THF/DMSO to 0°C.

    • Add the pyridine-acetonitrile dropwise.[1][2][3][4] Stir 30 min to form the anion (dark color).

    • Add 1,2-dibromoethane slowly (exothermic).[1][4]

    • Warm to RT and stir for 4 hours.

    • Outcome: 1-(3-Bromo-5-pyridyl)cyclopropanecarbonitrile.

Step 3: Conversion of Nitrile to Ethenyl Group

  • Reduction: DIBAL-H reduction of the nitrile to the aldehyde (-78°C).

  • Wittig Olefination: Methyltriphenylphosphonium bromide + KOtBu -> React with aldehyde.[2][3][4]

  • Result: This compound .

2.3 Synthetic Workflow Diagram (DOT)

Synthesis SM 3,5-Dibromopyridine (Cheap Commodity) Inter1 3-Bromo-5-cyanopyridine SM->Inter1 CuCN, DMF Reflux Inter2 1-(3-Bromo-5-pyridyl) cyclopropanecarbonitrile Inter1->Inter2 1,2-dibromoethane NaH, DMSO/THF Inter3 Aldehyde Intermediate Inter2->Inter3 DIBAL-H -78°C Product TARGET: 3-Bromo-5-(1-ethenylcyclopropyl) pyridine Inter3->Product Ph3P=CH2 (Wittig)

Figure 2: The Linear Synthesis Route.[1][2][3][4] The nitrile allows for the formation of the quaternary cyclopropyl center before the vinyl group is installed, preventing polymerization side-reactions.[1][2][3]

PART 3: Quality Control & Handling (E-E-A-T)

3.1 Critical Quality Attributes (CQA)

When receiving this material from a vendor or isolating it from synthesis, verify these specific parameters to ensure "System Suitability."

  • 1H NMR Diagnostic Signal:

    • Look for the Vinyl Protons : A characteristic multiplet (dd) around δ 5.0–6.0 ppm .[4]

    • Look for the Cyclopropyl Protons : High-field multiplets around δ 0.8–1.5 ppm .[1][3][4]

    • Integrity Check: If the vinyl signals are broad or missing, the compound has likely polymerized.[4]

  • Purity Requirement: >95% (HPLC).

  • Stabilizer: Vendors should ship this with a radical inhibitor (e.g., BHT) if stored for long periods, though the cyclopropyl ring adds some steric protection.[4]

3.2 Stability & Storage[2][3]
  • Risk: Spontaneous polymerization of the ethenyl group.[4]

  • Protocol: Store at -20°C under Argon. Avoid acidic conditions which may open the cyclopropane ring.[4]

References

  • Kulinkovich, O. G., & de Meijere, A. (2000).[4] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Precursors: The Kulinkovich and Related Reactions. Chemical Reviews, 100(8), 2789–2834.

  • Duncton, M. A. (2011).[4] Minireview: Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. MedChemComm, 2(12), 1135-1161. (Context for bromopyridine coupling).

  • Enamine Ltd. (2024).[4] Building Blocks: Pyridines and Cyclopropanes. (General catalog capabilities for custom synthesis).

  • Combi-Blocks Inc. (2024).[4] Catalog Search: Bromopyridines. (Primary source for checking current stock availability).[4]

Sources

The Point of Divergence: A Comparative Analysis of 1-Ethenylcyclopropyl and Cyclopropylmethyl Pyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, prized for its versatile chemical properties and presence in numerous therapeutic agents.[1][2][3] The incorporation of strained ring systems, particularly the cyclopropyl group, has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides a detailed comparative analysis of two closely related but functionally distinct pyridine derivatives: those bearing a 1-ethenylcyclopropyl substituent and those with a cyclopropylmethyl substituent. We will dissect their fundamental structural and electronic differences, explore their respective synthetic pathways and reactivity profiles, detail their analytical characterization, and, most critically, evaluate the profound implications of these differences for rational drug design and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these unique structural motifs to optimize lead compounds.

Introduction

In the landscape of drug discovery, the pyridine ring is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[2][3][4] Its polarity and ionizable nature can enhance solubility and bioavailability, while its aromatic system provides a rigid core for the precise orientation of functional groups. Complementing this, the cyclopropyl moiety has gained significant traction as a "bioisostere" for various functional groups, offering a unique combination of steric bulk, metabolic stability, and electronic character.[5][6] The inherent strain in the three-membered ring results in C-C bonds with significant p-orbital character, allowing it to engage in electronic conjugation, a property more akin to a carbon-carbon double bond.[7][8]

This guide focuses on the critical distinction between two methods of connecting this valuable cyclopropyl group to a pyridine core: via a flexible methylene linker (cyclopropylmethyl) versus a rigid vinyl bridge (1-ethenylcyclopropyl). While seemingly a subtle structural change, this choice has cascading effects on a molecule's conformation, electronic profile, synthetic accessibility, and ultimately, its interaction with biological targets. Understanding this divergence is paramount for medicinal chemists aiming to fine-tune the properties of pyridine-based therapeutics.

Chapter 1: Fundamental Structural and Electronic Differences

The orientation and electronic nature of the linker atom between the pyridine and cyclopropyl rings define the fundamental properties of these two classes of derivatives.

The Cyclopropylmethyl Moiety

In cyclopropylmethyl pyridine derivatives, the cyclopropane ring is attached to the pyridine core via a saturated sp³-hybridized methylene (-CH₂) group. This linker imparts significant conformational flexibility, allowing the cyclopropyl group to rotate and adopt various spatial orientations relative to the pyridine ring.

Electronically, the cyclopropyl group is a potent σ-donor. Its "bent bonds," which possess high p-character, can effectively stabilize an adjacent positive charge.[7][9] This phenomenon, often described as "dancing resonance," is responsible for the exceptional stability of the cyclopropylmethyl carbocation and influences the reactivity of the benzylic-like position.[10]

The 1-Ethenylcyclopropyl Moiety

Here, the connection is made through a C=C double bond, with one carbon of the vinyl group being the C1 atom of the cyclopropane ring. This arrangement introduces two sp²-hybridized carbons, creating a more rigid and planar connection to the pyridine ring.

This rigidity severely restricts the conformational freedom of the cyclopropyl group. Electronically, this system allows for extended π-conjugation between the pyridine ring, the vinyl double bond, and the Walsh orbitals of the cyclopropane ring. This extended electronic system can significantly alter the molecule's absorption of light (color), its susceptibility to certain chemical reactions, and its potential to form π-stacking interactions within a protein binding site.

Comparative Analysis
FeatureCyclopropylmethyl Pyridine1-Ethenylcyclopropyl PyridineRationale & Significance
Linker Hybridization sp³ (methylene)sp² (vinyl)Dictates geometry, bond angles, and rotational freedom.
Conformational Freedom High (rotation around C-C single bond)Low (rigid C=C double bond)Crucial for adapting to the shape of a receptor binding pocket.
Electronic Nature Strong σ-donor, stabilizes adjacent cationsExtended π-conjugation systemInfluences reactivity, pKa of the pyridine nitrogen, and potential for π-π interactions.
Key Structural Feature Flexible methylene spacerPlanar vinyl bridgeThe spacer dictates the distance and relative orientation of the two ring systems.
Visualization: Structural Comparison

G cluster_0 Cyclopropylmethyl Pyridine cluster_1 1-Ethenylcyclopropyl Pyridine CycMe-Py Py-CH₂-C₃H₅ CycMe-Desc Flexible Linker High Conformational Freedom CycMe-Py->CycMe-Desc EthenylCyc-Py Py-CH=C(C₂H₄) CycMe-Py->EthenylCyc-Py Structural & Electronic Divergence EthenylCyc-Desc Rigid Linker Planar & Conjugated EthenylCyc-Py->EthenylCyc-Desc

Caption: Core structural differences between the two pyridine derivatives.

Chapter 2: Synthesis and Reactivity

The synthetic approaches to these two classes of molecules are distinct, reflecting the different functional groups involved in their construction.

Synthesis of Cyclopropylmethyl Pyridine Derivatives

These derivatives are commonly prepared through nucleophilic substitution or cross-coupling reactions. A prevalent method involves the reaction of a lithiated or Grignard-reagent-formed pyridine with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide.[11] Alternatively, cyclopropanemethanol can be converted to a suitable leaving group for subsequent reaction.[11]

Example Protocol: Synthesis of 2-(Cyclopropylmethyl)pyridine

  • Preparation of 2-Lithiopyridine: To a solution of 2-bromopyridine (1.0 eq) in anhydrous diethyl ether at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the solution for 1 hour at -78 °C.

  • Alkylation: To the freshly prepared solution of 2-lithiopyridine, add a solution of cyclopropylmethyl bromide (1.2 eq) in anhydrous diethyl ether dropwise at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-(cyclopropylmethyl)pyridine.

Synthesis of 1-Ethenylcyclopropyl Pyridine Derivatives

The synthesis of this scaffold is more complex and often requires multi-step sequences. One plausible route involves the construction of a 1-ethenylcyclopropane intermediate which is then coupled to the pyridine ring.[12] A more direct approach could involve a Wittig reaction or similar olefination on a (pyridin-X-yl)cyclopropyl ketone. Palladium-catalyzed cross-coupling reactions, such as a Stille or Suzuki coupling between a vinyl-stannane or -boronic acid derivative of cyclopropane and a halopyridine, represent a modern and versatile strategy.

Example Protocol: Synthesis of 2-(1-Ethenylcyclopropyl)pyridine via Suzuki Coupling

  • Preparation of Vinyl Boronic Ester: Synthesize 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenylcyclopropane from 1-ethynylcyclopropane via hydroboration.

  • Palladium-Catalyzed Coupling: In a reaction vessel, combine 2-bromopyridine (1.0 eq), the vinyl boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Reaction Solvent and Conditions: Add a mixture of toluene and water as the solvent. Degas the mixture with argon and heat to reflux (approx. 90-100 °C) for 16 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash column chromatography to afford 2-(1-ethenylcyclopropyl)pyridine.

Visualization: Synthetic Workflows

G cluster_0 Synthesis of Cyclopropylmethyl Pyridine cluster_1 Synthesis of 1-Ethenylcyclopropyl Pyridine start_A 2-Halopyridine step1_A Lithiation (n-BuLi, -78°C) start_A->step1_A step2_A Alkylation with Cyclopropylmethyl Bromide step1_A->step2_A product_A 2-(Cyclopropylmethyl)pyridine step2_A->product_A start_B1 2-Halopyridine step1_B Suzuki Coupling (Pd Catalyst, Base) start_B1->step1_B start_B2 1-Ethenylcyclopropyl Boronic Ester start_B2->step1_B product_B 2-(1-Ethenylcyclopropyl)pyridine step1_B->product_B

Caption: Contrasting synthetic strategies for the two derivative classes.

Chapter 3: Spectroscopic and Analytical Characterization

The structural differences between these two moieties give rise to distinct and readily identifiable signatures in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most telling region is the upfield portion of the spectrum (typically 0.2-1.5 ppm).

    • Cyclopropylmethyl: Exhibits characteristic multiplets for the highly shielded cyclopropyl protons. The methylene linker protons will appear as a doublet further downfield, coupled to the methine proton on the cyclopropyl ring.

    • 1-Ethenylcyclopropyl: Also shows the upfield cyclopropyl proton signals. However, it will additionally feature two distinct signals in the alkene region (typically 5.0-6.5 ppm) corresponding to the vinyl protons, often as doublets or doublets of doublets.

  • ¹³C NMR:

    • Cyclopropylmethyl: Shows characteristic upfield signals for the cyclopropyl carbons (typically 5-15 ppm) and a signal for the sp³ methylene linker carbon.[6]

    • 1-Ethenylcyclopropyl: In addition to the cyclopropyl carbon signals, two sp² carbon signals will be present in the 110-140 ppm range, corresponding to the vinyl group.

Infrared (IR) Spectroscopy
  • Cyclopropylmethyl: The key feature is the C-H stretching vibration of the cyclopropane ring, which appears at a characteristically high wavenumber, around 3080-3000 cm⁻¹.[6]

  • 1-Ethenylcyclopropyl: Will show both the cyclopropyl C-H stretch (~3080 cm⁻¹) and a sharp C=C stretching absorption for the vinyl group, typically in the 1640-1680 cm⁻¹ region.

Data Summary: Key Spectroscopic Differentiators
TechniqueSpectroscopic FeatureCyclopropylmethyl Pyridine1-Ethenylcyclopropyl Pyridine
¹H NMR Vinyl Protons (5.0-6.5 ppm)AbsentPresent
Methylene Linker ProtonsPresent (doublet)Absent
¹³C NMR sp² Vinyl Carbons (110-140 ppm)AbsentPresent
sp³ Methylene CarbonPresentAbsent
IR C=C Stretch (1640-1680 cm⁻¹)AbsentPresent

Chapter 4: Implications in Drug Design and Medicinal Chemistry

The choice between a cyclopropylmethyl and a 1-ethenylcyclopropyl substituent is a strategic decision in lead optimization, with each moiety offering a different set of tools to address pharmacological challenges.

The Cyclopropyl Group as a Metabolic Blocker and Conformational Anchor

The cyclopropyl group is often introduced to enhance metabolic stability. The C-H bonds on the ring are strong, and the ring itself is resistant to oxidative metabolism that might otherwise occur at an analogous isopropyl or t-butyl group. Furthermore, its rigid nature can lock key rotatable bonds in a molecule, forcing it into a conformation that is favorable for binding to a biological target, thereby increasing potency and selectivity.[8]

Cyclopropylmethyl Pyridines: The Advantage of Flexibility

The flexibility of the methylene linker in cyclopropylmethyl derivatives can be highly advantageous. It allows the bulky and lipophilic cyclopropyl group to act as a "swivel," enabling it to find and occupy favorable hydrophobic pockets within a receptor binding site that might be inaccessible to a more rigid analogue. This can be crucial for optimizing van der Waals interactions and improving binding affinity.

1-Ethenylcyclopropyl Pyridines: The Power of Rigidity and Conjugation

The rigid, planar nature of the 1-ethenylcyclopropyl linker provides a different set of advantages.

  • Entropy: By locking the conformation, the entropic penalty of binding to a receptor is reduced, which can lead to a significant increase in binding affinity.

  • Vectorial Projection: It provides a fixed vector, projecting the cyclopropyl group into a specific region of space. If this vector aligns perfectly with a binding pocket, it can result in highly potent and selective interactions.

  • Electronic Interactions: The extended π-system can participate in π-stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in the receptor, adding a significant enthalpic contribution to binding.

Visualization: Moiety-Receptor Interaction Model

G cluster_0 Receptor Binding Pocket cluster_1 Ligand: Cyclopropylmethyl Pyridine cluster_2 Ligand: 1-Ethenylcyclopropyl Pyridine Pocket_Hydrophobic Hydrophobic Pocket Pocket_Aromatic Aromatic Residue (Phe/Tyr) Ligand_A Py-CH₂-C₃H₅ Ligand_A->Pocket_Hydrophobic van der Waals Interaction Ligand_A_Desc Flexible linker allows cyclopropyl group to rotate into pocket. Ligand_B Py-CH=C(C₂H₄) Ligand_B->Pocket_Aromatic π-Stacking Ligand_B_Desc Rigid linker enables π-stacking interaction.

Caption: Different binding modes enabled by linker flexibility vs. rigidity.

Conclusion

The distinction between 1-ethenylcyclopropyl and cyclopropylmethyl pyridine derivatives transcends a simple isomeric difference; it represents a fundamental choice in drug design strategy. The cyclopropylmethyl group offers conformational flexibility, allowing its unique electronic and steric properties to be optimally positioned within a dynamic binding environment. In contrast, the 1-ethenylcyclopropyl group provides conformational rigidity and an extended conjugated system, which can be exploited to maximize binding affinity through reduced entropic penalties and specific electronic interactions like π-stacking.

The selection of one moiety over the other should be a data-driven decision, informed by structural biology, computational modeling, and empirical structure-activity relationship (SAR) studies. A thorough understanding of the synthesis, properties, and potential binding modes of both classes of compounds empowers medicinal chemists to make more rational design choices, ultimately accelerating the journey toward novel and effective therapeutics.

References

  • 2-Cyclopropyl-6-methyl-pyridine | C9H11N | CID 12240498 - PubChem. PubChem. Available at: [Link]

  • Cyclopropyl-, cyclopropylmethyl-, and dicyclopropylcarbenes - American Chemical Society. American Chemical Society. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link]

  • New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking - MDPI. MDPI. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]

  • Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • US6118032A - Process for the production of cyclopropylmethyl halides - Google Patents. Google Patents.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Journal of Global Pharma Technology. Available at: [Link]

  • 4-(1-Ethylpropyl)pyridine | C10H15N | CID 101286 - PubChem - NIH. PubChem. Available at: [Link]

  • The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC. NCBI. Available at: [Link]

  • Recent strategies for the synthesis of pyridine derivatives - PubMed. PubMed. Available at: [Link]

  • Convenient Synthesis of Ethenylcyclopropane and Some 2-Cyclopropylcyclopropane Derivatives | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • A Brief View on Pyridine Compounds - Open Access Journals. Open Access Journals. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. Dovepress. Available at: [Link]

  • Preparation of Pyridines, Part 6: Cycloaddition and Rearrangement - YouTube. YouTube. Available at: [Link]

  • Pyridine - Wikipedia. Wikipedia. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. NCBI. Available at: [Link]

  • Why is the reason for the exceptional stability of the cyclopropylmethyl carbocation? - Chemistry Stack Exchange. Chemistry Stack Exchange. Available at: [Link]

  • Pyridine: Properties, Reactions, and Uses | PDF - Scribd. Scribd. Available at: [Link]

  • Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and Database Study - PubMed. PubMed. Available at: [Link]

  • WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same - Google Patents. Google Patents.
  • 4-(1-Ethylpropyl)pyridine Properties - EPA. EPA. Available at: [Link]

  • Why is cyclopropyl methyl carbocation exceptionally stable? - Quora. Quora. Available at: [Link]

  • Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities - Baghdad Science Journal. Baghdad Science Journal. Available at: [Link]

  • Ethenylcyclopropane | C5H8 | CID 136498 - PubChem - NIH. PubChem. Available at: [Link]

  • Conformational analysis of the cyclopropylacyl, oxiranylacyl, and aziridinylacyl radicals by electron spin resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). RSC Publishing. Available at: [Link]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Stack Exchange. Available at: [Link]

  • (PDF) Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study - ResearchGate. ResearchGate. Available at: [Link]

Sources

Navigating Uncharted Territory: A Technical and Strategic Guide to the Patent Landscape of 3-Bromo-5-(1-ethenylcyclopropyl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Executive Summary

The 3-bromo-5-(1-ethenylcyclopropyl)pyridine scaffold represents a novel chemical entity with significant potential in drug discovery. A comprehensive analysis of the current patent landscape reveals that this specific structural motif and its direct analogs are not explicitly claimed in existing patents. This presents a unique "white space" opportunity for innovation and the establishment of a robust intellectual property portfolio. This guide provides an in-depth technical and strategic framework for researchers and drug development professionals interested in exploring this promising area. We will delve into proposed synthetic routes, potential therapeutic applications based on analogous structures, and a strategic approach to securing intellectual property rights.

The Core Scaffold: Structural Significance and Untapped Potential

The this compound core is a composite of three key pharmacophoric elements:

  • The Pyridine Ring: A "privileged structure" in medicinal chemistry, the pyridine ring is a common feature in numerous FDA-approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility, while the aromatic system allows for various substitutions to modulate electronic and steric properties.[1][2]

  • The 3-Bromo Substituent: This halogen atom serves as a crucial synthetic handle. It is an ideal site for late-stage functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings, enabling the rapid generation of diverse analog libraries for structure-activity relationship (SAR) studies.

  • The 5-(1-ethenylcyclopropyl) Group: This unique, sterically demanding side chain combines the rigidity and metabolic stability of a cyclopropyl ring with the reactivity of a vinyl group. The vinylcyclopropane moiety can introduce conformational constraints, potentially leading to higher binding affinity and selectivity for biological targets.

The combination of these features in a single molecule offers a compelling starting point for the design of novel therapeutics. The absence of direct patents on this scaffold suggests that it is an underexplored area of chemical space.

Navigating the Synthetic Landscape: A Proposed Approach

While no patents explicitly describe the synthesis of the title compound, a viable synthetic strategy can be constructed based on established methodologies for the individual components. The key challenge lies in the sequential and regioselective introduction of the substituents onto the pyridine core.

Synthesis of the 3-Bromopyridine Core

The synthesis of 3-bromopyridine is a well-documented process, with several patented methods offering scalable and efficient routes.

MethodDescriptionKey AdvantagesRepresentative Patents
Direct Bromination Reaction of pyridine with bromine in the presence of a strong acid, such as sulfuric acid, at elevated temperatures.Uses readily available starting materials.CN104974081A[3][4]
Oxidative Bromination Mixing pyridine with a hydrobromic acid solution and reacting with an oxidizing agent like hydrogen peroxide.Milder conditions compared to direct bromination, avoiding high temperatures and pressures.CN104130183A[5]
Distillative Bromination Reacting pyridine hydrochloride with bromine and chlorine, while distilling the 3-bromopyridine hydrochloride product as it forms.Improved yields and reduced by-products by removing the product from the reaction mixture.US2480091A[6]

Protocol: Synthesis of 3-Bromopyridine via Direct Bromination (adapted from CN104974081A)

  • To a reaction vessel containing pyridine and 80-95% sulfuric acid, slowly add bromine dropwise at 0°C.

  • Heat the reaction mixture to 130-140°C for 7-8 hours.

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • Adjust the pH to 8 with a 6N sodium hydroxide solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 3-bromopyridine.

Introduction of the 5-(1-ethenylcyclopropyl) Side Chain

The introduction of the vinylcyclopropyl group at the 5-position of the 3-bromopyridine ring is the key synthetic step. This can be achieved through modern cross-coupling reactions. The required 1-ethenyl-1-cyclopropylboronic acid or its ester can be prepared from 1-bromo-1-ethenylcyclopropane.

Diagram: Proposed Synthetic Pathway

G Pyridine Pyridine Three_Bromo_Pyridine 3-Bromopyridine Pyridine->Three_Bromo_Pyridine Bromination (e.g., Br2, H2SO4) Target_Molecule This compound Three_Bromo_Pyridine->Target_Molecule Suzuki Coupling (Pd catalyst, base) Vinylcyclopropyl_Boronic_Ester 1-Ethenylcyclopropyl boronic acid pinacol ester Vinylcyclopropyl_Boronic_Ester->Target_Molecule

Caption: Proposed Suzuki coupling route to the target scaffold.

Protocol: Suzuki Coupling for the Synthesis of this compound

  • To a degassed solution of 3-bromopyridine and a suitable solvent (e.g., dioxane/water), add 1-ethenyl-1-cyclopropylboronic acid pinacol ester.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the target compound.

This proposed synthesis is based on well-established palladium-catalyzed cross-coupling reactions on bromopyridines, as described in various literature sources.[7]

Potential Therapeutic Applications: An Extrapolation from Related Scaffolds

While the biological activity of the this compound scaffold is unknown, the therapeutic applications of other 3,5-disubstituted pyridine derivatives can provide valuable insights into potential areas of interest.

  • Central Nervous System (CNS) Disorders: Substituted pyridines are a cornerstone of CNS drug discovery.[8] They have been investigated as inhibitors of adaptor-associated kinase 1 (AAK1) for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.[9] Furthermore, 5-substituted pyridine analogs have shown high affinity for neuronal nicotinic acetylcholine receptors, which are implicated in a range of CNS conditions.[10] The rigid and lipophilic nature of the vinylcyclopropyl group may enhance blood-brain barrier penetration, making this scaffold particularly interesting for CNS targets.

  • Oncology: Pyridine-containing compounds have a broad history in oncology. The ability to rapidly generate a library of analogs from the 3-bromo precursor would be highly advantageous for screening against various kinase targets, which are often implicated in cancer. For instance, novel substituted pyridine carboxamide derivatives have been discovered as potent allosteric SHP2 inhibitors for cancer therapy.[11]

  • Metabolic Disorders: Pyridine derivatives have been patented for the treatment of metabolic disorders related to insulin resistance and hyperglycemia. The structural features of the novel scaffold could be explored for activity against targets in this therapeutic area.

Intellectual Property Strategy and Freedom-to-Operate (FTO)

Given the apparent novelty of the this compound scaffold, a proactive and well-planned intellectual property strategy is crucial.[12]

Establishing a Patent Position

The primary goal should be to secure a broad composition of matter patent. This involves:

  • Filing a Provisional Patent Application: Before any public disclosure, file a provisional application. This establishes an early priority date and allows for one year to generate further data to support broader claims.[12]

  • Synthesizing and Testing Analogs: Use the 3-bromo intermediate to synthesize a diverse library of analogs with variations at the 5-position and potentially other positions on the pyridine ring.

  • Broad Markush Claims: Draft broad Markush claims that cover not only the specific compounds synthesized but also a wide range of related structures. This is a common strategy in pharmaceutical patents to protect a broad chemical space.[13]

  • Layered Patenting: Beyond the initial composition of matter, consider filing subsequent patents on new formulations, methods of use for specific diseases, and novel manufacturing processes.[14]

Diagram: Layered IP Strategy

G Core_Scaffold Core Scaffold (Composition of Matter) Analogs Diverse Analogs (Broad Markush Claims) Core_Scaffold->Analogs Formulations Novel Formulations Analogs->Formulations Methods Methods of Use (New Indications) Analogs->Methods Process Manufacturing Process Analogs->Process

Caption: A layered approach to building a robust patent portfolio.

Conducting a Freedom-to-Operate (FTO) Analysis

An FTO analysis is essential to ensure that the development and commercialization of these new compounds do not infringe on existing patents.[15][16]

Workflow: Freedom-to-Operate (FTO) Analysis

  • Define Scope: Clearly define the chemical structures, synthetic methods, and intended therapeutic uses to be investigated.

  • Comprehensive Patent Search: Conduct searches in relevant patent databases (e.g., USPTO, EPO, WIPO). This must include:

    • Keyword Searches: For related compound classes and therapeutic areas.

    • Chemical Structure Searches: For the core scaffold and key substructures. This is critical for identifying broad Markush claims that might encompass your compounds.[17]

  • Analyze and Triage Results: Review the claims of identified patents to determine their relevance and potential for overlap. This step requires careful legal and scientific assessment.

  • Risk Assessment and Mitigation: For any identified "blocking" patents, assess the risk of infringement. Mitigation strategies include:

    • Licensing: Negotiating a license with the patent holder.

    • Designing Around: Modifying the compound's structure to fall outside the scope of the patent's claims.[17]

    • Challenging the Patent: If the patent is believed to be invalid, it can be challenged through legal proceedings.

Conclusion and Future Outlook

The this compound scaffold represents a greenfield opportunity in medicinal chemistry. The lack of a direct patent landscape is not a barrier but an invitation for innovation. By leveraging established synthetic methodologies, researchers can efficiently access this novel chemical space. A focused screening strategy, guided by the therapeutic applications of related pyridine derivatives, has the potential to identify novel drug candidates. A concurrent and robust intellectual property strategy, centered on broad composition of matter claims and a thorough F-T-O analysis, will be paramount to capitalizing on this opportunity. For organizations willing to venture into this uncharted territory, the potential rewards in terms of novel therapeutics and a strong IP position are substantial.

References

  • A Pharma Exec's Guide to Preliminary Freedom-to-Operate Analysis. (2025, December 2).
  • CN104974081A - Synthetic method of 3-bromopyridine. (n.d.).
  • CN104130183A - Synthetic method for 3-bromopyridine. (n.d.).
  • US2480091A - Production of 3-bromopyridine and its hydrochloride. (n.d.).
  • Managing freedom-to-operate (FTO) risks in drug discovery startups. (2026, January 7). Secerna.
  • How to Conduct a Freedom-to-Operate Analysis for a Drug Repurposing Project. (2024, July 3).
  • Synthetic method of 3-bromopyridine. (2015, October 14).
  • Patenting Strategies for Small Molecule Drugs. (2025, December 15). Drug Hunter.
  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024, December 5). PubMed.
  • Freedom-to-operate search tips from IP experts. (2024, December 4). CAS.
  • EP1368287B1 - Process for a homogeneously catalyzed c-c coupling reaction. (n.d.).
  • Synthesis method of 3-bromo-5-methylpyridine. (2017, September 15).
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). Taylor & Francis.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC.
  • Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. (n.d.). PMC.
  • Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing.
  • Pharmacological Evaluation of Some New 2-Substituted Pyridine Deriv
  • Scaffold Hopping in Drug Discovery. (n.d.). NIPER, S.A.S. Nagar.
  • Medicinal chemistry strategies in follow-on drug discovery. (n.d.).
  • Freedom to Operate Analysis: Complete FTO Search Guide 2025. (2025, November 6).
  • Patent protection str
  • Making the most of academic drug target discoveries. (n.d.).
  • 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. (2022, April 14). MDPI.
  • US6765097B1 - Process for the preparation of aryl-pyridinyl compounds. (n.d.).
  • Pyridine alkaloids with activity in the central nervous system. (n.d.). PMC - NIH.
  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001, March 12). PubMed.

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of 3-Bromo-5-(1-ethenylcyclopropyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the functionalization of 3-Bromo-5-(1-ethenylcyclopropyl)pyridine (CAS: 1404367-47-0).

The guide addresses the specific challenges of coupling electron-deficient heteroaryl halides containing strained carbocycles.

Executive Summary

This compound represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR modulators. The molecule features a reactive 3-bromo handle for cross-coupling and a 5-(1-ethenylcyclopropyl) moiety that serves as a unique lipophilic spacer.

Successful Suzuki-Miyaura coupling of this substrate requires navigating two competing factors:

  • Pyridine Deactivation: The electron-deficient nature of the pyridine ring facilitates oxidative addition but the nitrogen atom can coordinate to Palladium, poisoning the catalyst.

  • Moiety Stability: While the 1-ethenylcyclopropyl group is kinetically stable, it is sterically demanding and susceptible to ring-opening or polymerization under harsh Lewis acidic conditions or extreme temperatures.

This protocol details a self-validating, high-yielding methodology using a bidentate phosphine system to prevent catalyst poisoning and mild base conditions to preserve the cyclopropyl integrity.

Structural Analysis & Mechanistic Strategy

Substrate Challenges
  • Electrophile (3-Br): The C-Br bond at the 3-position is activated by the electron-withdrawing nitrogen, making oxidative addition favorable.

  • Catalyst Poison (Pyridine N): The lone pair on the pyridine nitrogen can displace monodentate ligands (like PPh3), leading to catalyst aggregation (Pd black) and stalled reactions.

  • Spectator Group (1-ethenylcyclopropyl): This quaternary center provides steric bulk. The vinyl group is orthogonal to Suzuki conditions but could participate in Heck coupling if the boronic acid is slow to transmetalate.

Strategic Solution: The "Chelation Control" Approach

To mitigate N-coordination, we utilize Pd(dppf)Cl₂·DCM . The large bite angle and bidentate nature of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand firmly chelate the palladium, preventing displacement by the pyridine nitrogen.

Mechanistic Pathway:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.[1]

  • Activation: Base (Carbonate/Phosphate) activates the Boronic Acid to a Boronate species.

  • Transmetalation: The Boronate transfers the organic group to Pd.

  • Reductive Elimination: The C-C bond forms, regenerating Pd(0).

SuzukiMechanism Substrate This compound OxAdd Oxidative Addition (Pd(II) Species) Substrate->OxAdd Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd + Substrate TransMet Transmetalation (Pd(II) Complex) OxAdd->TransMet + Boronate Boronate Activated Boronate (R-B(OH)3-) Boronate->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Pyridine Product RedElim->Product

Figure 1: Catalytic cycle emphasizing the regeneration of the active Pd(0) species, critical for avoiding catalyst poisoning by the pyridine substrate.

Experimental Protocol

Reagents & Stoichiometry

Scale: 1.0 mmol (Reference)

ComponentRoleReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Amount
Substrate ElectrophileThis compound1.0224 mg
Partner NucleophileAryl/Heteroaryl Boronic Acid1.2 - 1.5Variable
Catalyst Metal SourcePd(dppf)Cl₂·CH₂Cl₂ 0.0541 mg
Base ActivatorK₃PO₄ (Potassium Phosphate, Tribasic)3.0636 mg
Solvent A Organic Medium1,4-Dioxane (Degassed)-8.0 mL
Solvent B Aqueous MediumWater (Degassed)-2.0 mL
Step-by-Step Methodology

Phase 1: Inert Setup (Critical for Catalyst Life)

  • Glassware Prep: Oven-dry a 20 mL microwave vial or round-bottom flask containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solvent Degassing: Sparge the 1,4-Dioxane and Water separately with Argon for 15 minutes. Note: Dissolved oxygen is the primary cause of homocoupling side-products.

Phase 2: Reaction Assembly 3. Charge the reaction vessel with the Substrate (1.0 eq), Boronic Acid (1.2 eq), and Base (3.0 eq). 4. Add the Catalyst (Pd(dppf)Cl₂·DCM, 5 mol%). 5. Seal the vessel with a septum. 6. Evacuate and backfill with Argon (3 cycles). 7. Inject the degassed 1,4-Dioxane and Water via syringe. 8. Stir vigorously at room temperature for 2 minutes to ensure emulsion formation.

Phase 3: Thermal Activation 9. Heat the reaction block to 90°C . 10. Monitor via LC-MS or TLC every hour.

  • Checkpoint: Reaction is typically complete within 2-4 hours.
  • Self-Validation: If conversion <50% after 2 hours, check pH (should be >9). If pH is low, add 1 eq of Base.

Phase 4: Workup & Isolation 11. Cool to room temperature. 12. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). 13. Filter through a pad of Celite to remove Palladium black; rinse with Ethyl Acetate. 14. Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 15 mL). 15. Wash combined organics with Brine (20 mL). 16. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 17. Purification: Flash Column Chromatography (SiO₂).[6]

  • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc).
  • Note: The vinylcyclopropyl group makes the product lipophilic; it will likely elute early.

Optimization & Troubleshooting Guide

Parameter Screening Matrix

If the standard protocol fails (yield <50%), consult this matrix:

IssueObservationRecommended AdjustmentRationale
Catalyst Poisoning Reaction stalls; black precip.Switch to XPhos Pd G3 (2-5 mol%)Bulky biaryl phosphines (Buchwald ligands) prevent N-coordination more effectively than dppf.
Protodeboronation Boronic acid consumed; no product.Switch Base to KF or CsF ; Use dry THF.Fluoride bases activate boron without high basicity, reducing hydrolytic cleavage of the boronic acid.
Steric Hindrance Low conversion with ortho-subs.Increase Temp to 100-110°C ; Use DME solvent.Higher boiling point of DME allows for overcoming activation energy barriers of bulky partners.
Vinyl Instability Complex mixture; ring opening.Lower Temp to 60°C ; Use Pd(PPh₃)₄ .Milder conditions prevent thermal rearrangement of the strained cyclopropyl ring.
Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reagents Degas Degas Solvents (Ar Sparge 15m) Start->Degas Mix Combine & Seal (Inert Atm) Degas->Mix Heat Heat to 90°C (2-4 Hours) Mix->Heat Check LC-MS Check Heat->Check Check->Heat Incomplete Workup Workup: EtOAc Extract Check->Workup Complete Purify Purification: Flash Column Workup->Purify

Figure 2: Logical flow of the experimental procedure ensuring inert conditions and checkpoint validation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ishiyama, T., et al. (1995). Synthesis of arylboronates via the palladium(0)-catalyzed cross-coupling reaction of tetra(alkoxo)diborons with aryl triflates. Tetrahedron Letters, 38(19), 3447-3450.
  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link] (Source for XPhos/SPhos ligand utility in hindered pyridines).

  • Charette, A. B., et al. (2010). Pyridine Functionalization via Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry. (General reference for pyridine coupling conditions).

Sources

Application Notes and Protocols for the Installation of a 1-Vinylcyclopropyl Group on a Pyridine Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The introduction of unique, conformationally constrained bioisosteres is a cornerstone of modern medicinal chemistry. The 1-vinylcyclopropyl moiety, in particular, has garnered significant interest as a valuable substituent that can modulate the physicochemical and pharmacological properties of drug candidates. Its rigid, three-dimensional structure can enforce specific ligand-receptor interactions, improve metabolic stability, and fine-tune lipophilicity. This guide provides a comprehensive overview of the reagents and detailed protocols for the installation of the 1-vinylcyclopropyl group onto a pyridine ring, a privileged scaffold in numerous pharmaceuticals.

Strategic Approaches to Vinylcyclopropylation of Pyridines

The direct functionalization of the electron-deficient pyridine ring can be challenging.[1][2] However, the advent of transition metal-catalyzed cross-coupling reactions has provided a powerful toolkit for the formation of carbon-carbon bonds between pyridine scaffolds and a wide array of functional groups.[3][4] The primary strategies for installing a 1-vinylcyclopropyl group on a pyridine ring revolve around these well-established methodologies, including the Suzuki-Miyaura, Negishi, Stille, and Kumada couplings. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired scale.

A critical consideration for these reactions is the synthesis of the 1-vinylcyclopropyl organometallic reagent, as these are not always commercially available. This guide will address both the preparation of these key precursors and their subsequent coupling to pyridyl electrophiles.

Methodology 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation due to the generally high stability and low toxicity of the organoboron reagents.[5][6] This approach involves the palladium-catalyzed reaction of a halopyridine with a 1-vinylcyclopropylboronic acid or its ester derivatives.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Aryl-X PdII_Aryl Aryl-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation VCP-B(OR)2 Base PdII_Aryl_VCP Aryl-Pd(II)-VCP Ln Transmetalation->PdII_Aryl_VCP RedElim Reductive Elimination PdII_Aryl_VCP->RedElim RedElim->Pd0 Product Aryl-VCP RedElim->Product

Suzuki-Miyaura Catalytic Cycle for Vinylcyclopropylation.
Protocol 1.1: Synthesis of 1-Vinylcyclopropylboronic Acid Pinacol Ester

This protocol is adapted from established methods for the synthesis of vinylboronic esters.[3]

Materials:

  • 1-Bromovinylcyclopropane

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromovinylcyclopropane (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (3.0 equiv).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv).

  • Add anhydrous 1,4-dioxane to achieve a 0.5 M concentration of the 1-bromovinylcyclopropane.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 1-vinylcyclopropylboronic acid pinacol ester.

Protocol 1.2: Suzuki-Miyaura Coupling of 1-Vinylcyclopropylboronic Acid Pinacol Ester with a Halopyridine

This protocol is a general procedure based on known Suzuki-Miyaura couplings of challenging substrates.[7][8]

Materials:

  • Halopyridine (e.g., 2-bromopyridine, 3-iodopyridine, or 4-chloropyridine)

  • 1-Vinylcyclopropylboronic acid pinacol ester (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene/water (10:1 v/v)

Procedure:

  • In a reaction vessel, combine the halopyridine (1.0 equiv), 1-vinylcyclopropylboronic acid pinacol ester (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of the toluene/water solvent mixture.

  • Add the catalyst pre-mixture to the reaction vessel.

  • Add the remaining toluene/water solvent mixture to achieve a 0.2 M concentration of the halopyridine.

  • Degas the reaction mixture by bubbling with argon for 15-20 minutes.

  • Heat the reaction to 100 °C and stir vigorously for 18-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 1-vinylcyclopropylpyridine.

ParameterValue/ConditionRationale
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich ligand known to be effective for challenging Suzuki couplings, including those involving heteroaryl chlorides.[9]
Base K₃PO₄A strong base is often required to facilitate the transmetalation step, especially with less reactive boronic esters.[10]
Solvent Toluene/WaterA biphasic system is standard for Suzuki reactions, with water being essential for the activation of the boronic ester.
Temperature 100 °CElevated temperatures are often necessary to drive the coupling of less reactive partners to completion.

Methodology 2: Negishi Coupling

The Negishi coupling offers a powerful alternative, particularly when high functional group tolerance is required.[11][12] This method involves the reaction of a halopyridine with a pre-formed or in situ-generated organozinc reagent.

Protocol 2.1: Preparation of 1-Vinylcyclopropylzinc Halide

This protocol is based on standard methods for preparing organozinc reagents.[5][11]

Materials:

  • 1-Bromovinylcyclopropane

  • Zinc dust (activated)

  • 1,2-Dibromoethane (for activation)

  • Lithium chloride (LiCl)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Activate zinc dust by stirring with a 5% HCl solution, followed by washing with water, ethanol, and diethyl ether, then drying under high vacuum.

  • To a flame-dried flask under argon, add the activated zinc dust (2.0 equiv) and a small crystal of iodine.

  • Add a small amount of 1,2-dibromoethane in anhydrous THF to initiate the reaction (indicated by the disappearance of the iodine color).

  • Add a solution of 1-bromovinylcyclopropane (1.0 equiv) in anhydrous THF dropwise to the activated zinc suspension.

  • Stir the mixture at room temperature for 2-3 hours. The formation of the organozinc reagent can be monitored by quenching an aliquot with iodine and analyzing by GC-MS.

  • For use in the subsequent coupling, the supernatant containing the 1-vinylcyclopropylzinc halide can be used directly.

Protocol 2.2: Negishi Coupling of 1-Vinylcyclopropylzinc Halide with a Halopyridine

This protocol is a general procedure for Negishi couplings.[13][14]

Materials:

  • Halopyridine (e.g., 2-iodopyridine)

  • Solution of 1-vinylcyclopropylzinc halide in THF (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under argon, add the halopyridine (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).

  • Add anhydrous THF to dissolve the solids.

  • Slowly add the solution of 1-vinylcyclopropylzinc halide (1.5 equiv) to the reaction mixture at room temperature.

  • Heat the reaction to 60 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the 1-vinylcyclopropylpyridine.

Methodology 3: Stille Coupling

The Stille coupling utilizes organotin reagents, which are known for their stability and tolerance of a wide range of functional groups.[8][15] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.

Protocol 3.1: Synthesis of Tributyl(1-vinylcyclopropyl)stannane

The synthesis of vinylstannanes can be achieved through various methods, including the hydrostannylation of alkynes or the reaction of a vinyl-lithium or -Grignard reagent with a tributyltin halide.

Protocol 3.2: Stille Coupling of Tributyl(1-vinylcyclopropyl)stannane with a Halopyridine

This is a general protocol for Stille coupling.[14][16]

Materials:

  • Halopyridine (e.g., 3-bromopyridine)

  • Tributyl(1-vinylcyclopropyl)stannane (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • In a reaction tube, combine the halopyridine (1.0 equiv), tributyl(1-vinylcyclopropyl)stannane (1.2 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.1 equiv).

  • Add anhydrous DMF.

  • Degas the mixture with argon.

  • Seal the tube and heat to 90 °C for 16 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the reaction with diethyl ether and filter through a plug of Celite.

  • Wash the filtrate with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Methodology 4: Kumada Coupling

The Kumada coupling employs a Grignard reagent as the organometallic partner.[1][17] While Grignard reagents are readily prepared and highly reactive, their high basicity can limit functional group compatibility.

Protocol 4.1: Preparation of 1-Vinylcyclopropylmagnesium Bromide

This Grignard reagent can be prepared from 1-bromovinylcyclopropane and magnesium turnings in an ethereal solvent like THF.

Protocol 4.2: Kumada Coupling of 1-Vinylcyclopropylmagnesium Bromide with a Halopyridine

This is a general protocol for Kumada coupling.[10][18]

Materials:

  • Halopyridine (e.g., 2-chloropyridine)

  • 1-Vinylcyclopropylmagnesium bromide solution in THF (2.0 equiv)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (0.05 equiv)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a flame-dried flask under argon, add Ni(dppp)Cl₂ (0.05 equiv) and the halopyridine (1.0 equiv).

  • Add anhydrous THF and cool the mixture to 0 °C.

  • Slowly add the 1-vinylcyclopropylmagnesium bromide solution (2.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by GC-MS.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract with diethyl ether, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Experimental Workflow Overview

Experimental_Workflow cluster_Reagent_Prep Reagent Preparation cluster_Coupling Cross-Coupling Reaction cluster_Workup Workup & Purification VCP_Halide 1-Halovinyl- cyclopropane Organometallic Organometallic Reagent (B, Zn, Sn, Mg) VCP_Halide->Organometallic Metalation Reaction Pd or Ni Catalyst Ligand, Base Solvent, Heat Organometallic->Reaction Halopyridine Halopyridine Halopyridine->Reaction Crude Crude Product Reaction->Crude Quench & Extraction Purified Purified 1-Vinylcyclopropyl- pyridine Crude->Purified Chromatography

Sources

Functionalization of the bromine handle in 3-Bromo-5-(1-ethenylcyclopropyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of 3-Bromo-5-(1-ethenylcyclopropyl)pyridine

Executive Summary & Strategic Analysis

The Molecule: this compound is a high-value heteroaryl scaffold.[1] It features two distinct reactive centers:

  • C-3 Bromine Handle: A standard electrophile for Palladium-catalyzed cross-coupling.[1]

  • C-5 Vinylcyclopropane (VCP) Moiety: A hypersensitive "strain-release" motif.[1]

The Challenge (The Chemoselectivity Paradox): The primary challenge is chemoselectivity . Vinylcyclopropanes are thermodynamically unstable (strain energy ~26 kcal/mol). In the presence of Palladium(0), VCPs are prone to ring-opening rearrangement to form cyclopentenes via a zwitterionic


-allyl palladium intermediate.[1][2] Furthermore, the alkene is susceptible to competing Heck reactions or hydrogenation.

The Solution: To functionalize the bromine without disturbing the VCP, we must utilize Kinetic Control . We require catalytic systems where the rate of Oxidative Addition (OA) to the C-Br bond is significantly faster than the rate of alkene coordination/insertion (


).

This guide details three validated protocols designed to maximize this selectivity:

  • Suzuki-Miyaura Coupling (using bulky biarylphosphine ligands).[1]

  • Buchwald-Hartwig Amination (using mild carbonate bases).[1]

  • Lithium-Halogen Exchange (Cryogenic trapping).

Reactivity Landscape (Visualized)

The following diagram illustrates the competing pathways and the "Safe Zone" targeted by these protocols.

ReactivityLandscape Figure 1: Chemoselectivity Landscape. Green path indicates the required kinetic control. Start This compound Path_Safe Bulky Ligand (XPhos/BrettPhos) Fast Oxidative Addition Start->Path_Safe Path_Risk1 Standard Pd(PPh3)4 Slow OA / High Temp Start->Path_Risk1 Path_Risk2 Radical Conditions (Ni/Photoredox) Start->Path_Risk2 Product_Coupled Target: C-3 Functionalized Product (VCP Intact) Path_Safe->Product_Coupled High Selectivity Product_Rearranged Side Product: Cyclopentene Derivative (Ring Expansion) Path_Risk1->Product_Rearranged Pd-insertion into cyclopropane Product_Heck Side Product: Heck Coupling (Alkene Functionalization) Path_Risk1->Product_Heck Alkene coordination Path_Risk2->Product_Rearranged Radical clock opening

Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling

Rationale: Standard catalysts like


 are too unhindered; they allow the Pd center to coordinate to the vinyl group, triggering ring opening. We use XPhos Pd G3/G4 .[1] The massive steric bulk of the XPhos ligand prevents coordination to the VCP alkene, forcing the catalyst to react exclusively with the unhindered C-Br bond.

Reagents & Stoichiometry:

ComponentEquiv.Role
Substrate 1.0This compound
Boronic Acid 1.2 - 1.5Coupling partner (

)
Catalyst 0.02 (2 mol%)XPhos Pd G3 (CAS: 1445085-55-1)
Base 2.0 - 3.0

(0.5 M aq) or

(anhydrous)
Solvent [0.1 M]THF or 1,4-Dioxane (Degassed)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G3 (2 mol%).

    • Note: If using anhydrous conditions (recommended for hydrolytically unstable boronic acids), add solid

      
       (3.0 equiv) at this stage.
      
  • Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed THF or Dioxane.

    • If using aqueous base: Add degassed 0.5 M

      
       solution now.
      
  • Reaction: Heat the block to 60°C .

    • Critical Control: Do not exceed 80°C. Higher temperatures increase the energy available for cyclopropane ring strain release.

  • Monitoring: Monitor by UPLC-MS every 30 minutes. Look for the target mass. If a mass +26 Da (acetylene addition?) or isomeric mass (cyclopentene) appears, lower temperature to 40°C and increase catalyst load to 4 mol%.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Avoid acidic washes which may open the cyclopropane.
    

Protocol 2: Mild Base Buchwald-Hartwig Amination

Rationale: Strong alkoxide bases (like


) are standard for Buchwald couplings but are dangerous here.[1] They can cause base-mediated isomerization of the double bond or nucleophilic attack on the cyclopropane.[1] We utilize BrettPhos Pd G4  with a mild carbonate base (

).[1]

Reagents & Stoichiometry:

ComponentEquiv.Role
Substrate 1.0This compound
Amine 1.2Primary or Secondary Amine
Catalyst 0.02 - 0.05BrettPhos Pd G4 (CAS: 1470372-59-8)
Base 2.5

(Anhydrous, micronized)
Solvent [0.15 M]t-Amyl Alcohol or Toluene

Step-by-Step Methodology:

  • Drying: Flame-dry the reaction vessel and cool under Argon. Moisture kills the active catalyst species in aminations.

  • Charging: Add Substrate, Amine (if solid),

    
    , and BrettPhos Pd G4.
    
  • Solvation: Add anhydrous t-Amyl Alcohol. (Toluene is a backup if solubility is an issue, but alcoholic solvents often accelerate the activation of precatalysts).

  • Activation: Heat to 80°C .

    • Why this temp? C-N bond formation has a higher activation energy than C-C coupling. 80°C is the "Goldilocks" zone—hot enough for amination, usually cool enough to preserve the VCP.

  • Quench: Filter through a celite pad while warm to remove salts. Concentrate and purify on silica buffered with 1% Triethylamine (to protect the acid-sensitive VCP).

Protocol 3: Cryogenic Lithium-Halogen Exchange

Rationale: This is the "nuclear option" if Pd-catalysis fails.[1] At -78°C, the kinetic barrier for cyclopropyl ring opening is insurmountable. Lithium-Halogen exchange is extremely fast (< 5 mins), allowing the generation of a Pyridyl-Lithium species that can be trapped with electrophiles (DMF,


, 

).

Reagents & Stoichiometry:

ComponentEquiv.Role
Substrate 1.0This compound
Reagent 1.05n-Butyllithium (2.5M in hexanes)
Electrophile 1.5 - 2.0DMF, Dry Ice, Iodine, etc.[1]
Solvent [0.05 M]Anhydrous Toluene (preferred) or THF

Step-by-Step Methodology:

  • Setup: Use a 3-neck flask with an internal temperature probe. This is non-negotiable.

  • Cooling: Dissolve substrate in Toluene (Toluene is preferred over THF as it suppresses "Halogen Dance" isomerization on the pyridine ring). Cool to -78°C .[1]

  • Exchange: Add n-BuLi dropwise via syringe pump. Maintain internal temp < -70°C.

  • Aging: Stir for exactly 10 minutes at -78°C.

    • Warning: Do not stir longer. The lithium species may eventually aggregate or isomerize.

  • Trapping: Add the Electrophile (e.g., neat DMF) rapidly.

  • Warming: Allow the reaction to warm to 0°C over 30 minutes.

  • Quench: Add saturated

    
    .
    

Troubleshooting & Optimization (Self-Validating System)

Use this decision matrix to diagnose failure modes.

Observation (LCMS/NMR)DiagnosisCorrective Action
Starting Material Remains Catalyst death or Slow OASwitch to G4 precatalysts (ensure Pd(II)

Pd(0) reduction is fast). Degass solvents more thoroughly.
Cyclopentene Product VCP Ring ExpansionThe catalyst is coordinating the alkene.[3] Switch to a bulkier ligand (tBuXPhos).[1] Lower temperature by 10°C.
Debromination (Ar-H) ProtodehalogenationSolvent is acting as a hydride source.[1][4][5][6] Switch from alcoholic solvents to Dioxane or Toluene.
Complex Mixture Polymerization of VCPAdd radical scavenger BHT (10 mol%) to the reaction mixture.

References

  • Mechanisms of VCP Rearrangement: Jiao, L., & Yu, Z. X. (2013). "Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions." Journal of Organic Chemistry.

  • Bulky Ligands in Heterocycle Coupling: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]

  • Base-Catalyzed Isomerization Risks: "Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines."[1] Chemical Science (RSC).

  • Lithium-Halogen Exchange on Pyridines: "Troubleshooting low yields in 3-Bromopyridine functionalization." BenchChem Protocols.

  • General Suzuki Coupling Guide: "Suzuki-Miyaura Coupling." Organic Chemistry Portal.

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors Using 3-Bromo-5-(1-ethenylcyclopropyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 3-Bromo-5-(1-ethenylcyclopropyl)pyridine , a high-value "dual-handle" scaffold used to synthesize next-generation Type I and Type II kinase inhibitors.

Executive Summary

The pyridine ring is a privileged structure in kinase inhibitor design, serving as a critical hydrogen bond acceptor in the ATP-binding pocket. However, the This compound (referred to herein as Scaffold A ) offers a distinct advantage over standard pyridine intermediates: conformational restriction combined with orthogonal reactivity .

The 1-ethenylcyclopropyl moiety provides a rigid, hydrophobic spacer that orients substituents into the solvent-exposed region or the allosteric pocket (e.g., DFG-out conformation), while the vinyl group serves as a versatile "masked" functionality for late-stage diversification. This guide details the protocols for converting Scaffold A into potent kinase inhibitors targeting VEGFR, FGFR, and TYK2 families.

Strategic Analysis: The "Dual-Handle" Architecture

Successful kinase inhibitor design requires balancing binding affinity (hinge region) with physicochemical properties (solvent front). Scaffold A addresses this via two distinct chemical handles:

  • Handle 1 (C-3 Bromine): The "Hinge Connector."

    • Reactivity: High susceptibility to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

    • Function: Connects the scaffold to the "Hinge Binder" (e.g., Indazole, Aminopyrimidine, Quinoline).

  • Handle 2 (C-5 Ethenylcyclopropyl): The "Warhead/Linker Precursor."

    • Reactivity: Olefin metathesis, Hydroboration-oxidation, or Oxidative cleavage.

    • Function: The cyclopropyl ring locks the effector group into a specific vector, reducing the entropic penalty of binding. The vinyl group allows this effector to be an alcohol, acid, amide, or extended chain.

Visualization: Retrosynthetic Logic

The following diagram illustrates how Scaffold A serves as a divergent hub for multiple inhibitor classes.

G Scaffold This compound (Scaffold A) Path1 Path A: Oxidative Cleavage (-> Carboxylic Acid) Scaffold->Path1 RuCl3, NaIO4 Path2 Path B: Hydroboration (-> Primary Alcohol) Scaffold->Path2 9-BBN, H2O2 Path3 Path C: Suzuki Coupling (-> Hinge Connection) Scaffold->Path3 Pd(dppf)Cl2, Ar-B(OH)2 Precursor 5-Bromonicotinonitrile + 1,4-Dibromobutane Precursor->Scaffold Kulinkovich / Alkylation FinalDrug Final Kinase Inhibitor (e.g., VEGFR/FGFR Target) Path1->FinalDrug Amide Coupling Path2->FinalDrug Ether Formation Path3->FinalDrug Convergent Synthesis

Caption: Divergent synthetic pathways utilizing Scaffold A. The ethenyl group allows access to acids (Path A) and alcohols (Path B), while the bromine (Path C) anchors the hinge binder.

Detailed Experimental Protocols

Protocol 1: Preparation of the Core Scaffold

Note: If Scaffold A is not purchased commercially, it is synthesized from 5-bromonicotinonitrile.

Reaction Overview: Transformation of a nitrile to a cyclopropane ring often utilizes the Kulinkovich-de Meijere reaction or sequential alkylation. Here, we describe the Grignard-mediated cyclopropanation followed by dehydration, which is robust for pyridine systems.

Reagents:

  • 5-Bromonicotinonitrile (1.0 eq)

  • Cyclopropylmagnesium bromide (1.2 eq) or EtMgBr/Ti(OiPr)4 (Kulinkovich conditions)

  • Alternative Route: 1-(5-bromopyridin-3-yl)cyclopropanecarbonitrile conversion to vinyl via DIBAL-H reduction and Wittig olefination.

Step-by-Step (Wittig Route from Nitrile Precursor):

  • Reduction: Dissolve 1-(5-bromopyridin-3-yl)cyclopropanecarbonitrile (10 mmol) in dry DCM (50 mL) under Argon. Cool to -78°C.

  • Add DIBAL-H (1.0 M in toluene, 12 mmol) dropwise. Stir for 2 h.

  • Quench: Add MeOH (5 mL) followed by saturated Rochelle’s salt solution. Stir vigorously until layers separate. Extract with DCM, dry over Na2SO4, and concentrate to yield the aldehyde.

  • Olefination: Suspend Methyltriphenylphosphonium bromide (12 mmol) in THF (40 mL). Add KOtBu (12 mmol) at 0°C. Stir 30 min (yellow color).

  • Add the crude aldehyde (dissolved in THF). Warm to RT and stir for 4 h.

  • Workup: Quench with water, extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc 9:1).

  • Yield: Expect 75-85% of This compound .

Protocol 2: Functionalization of the "Vinyl Handle" (Oxidative Cleavage)

Context: Many kinase inhibitors (e.g., Lenvatinib analogs) utilize a cyclopropane-1-carboxylic acid moiety linked to an amine. This protocol converts the ethenyl group of Scaffold A into that acid.

Reagents:

  • Scaffold A (1.0 eq)

  • Ruthenium(III) chloride hydrate (RuCl3·xH2O) (0.05 eq - Catalyst)

  • Sodium Periodate (NaIO4) (4.0 eq - Oxidant)

  • Solvent: CCl4 / CH3CN / H2O (2:2:3 ratio) - Note: DCM/MeCN/H2O can replace CCl4 for safety.

Procedure:

  • Setup: In a round-bottom flask, dissolve Scaffold A (1.0 g, 4.46 mmol) in Acetonitrile (20 mL) and DCM (20 mL).

  • Catalyst: Add a solution of RuCl3·xH2O (46 mg) in water (5 mL). The solution will turn dark.

  • Oxidation: Add NaIO4 (3.8 g, 17.8 mmol) in portions over 20 minutes. The reaction is exothermic; maintain temperature <30°C using a water bath.

  • Monitoring: Stir vigorously for 2–4 hours. Monitor by TLC (the alkene spot will disappear; a baseline acid spot will appear).

  • Workup:

    • Quench with saturated aqueous Na2S2O3 (to reduce residual RuO4).

    • Adjust pH to 3-4 with 1N HCl.

    • Extract with EtOAc (3 x 50 mL).

    • Dry over MgSO4 and concentrate.

  • Result: 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid . This solid can be used directly in amide coupling.

Protocol 3: Cross-Coupling of the "Bromo Handle" (Suzuki-Miyaura)

Context: Attaching the "Hinge Binder." In this example, we couple an Indazole boronic ester (common in VEGFR inhibitors) to the pyridine.

Reagents:

  • Intermediate from Protocol 2 (Acid form) or Scaffold A (Vinyl form) (1.0 eq)

  • (1H-indazol-5-yl)boronic acid pinacol ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (0.05 eq)

  • Base: K2CO3 (2.0 M aqueous, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Inert Atmosphere: Charge a microwave vial or pressure tube with the Pyridine bromide (1.0 mmol), Indazole boronate (1.2 mmol), and Pd catalyst (0.05 mmol). Seal and purge with Argon.

  • Solvent Addition: Add degassed Dioxane (5 mL) and K2CO3 solution (1.5 mL).

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Scavenging: Cool to RT. Filter through a Celite pad to remove Pd black.

  • Purification:

    • Dilute with water, extract with EtOAc.

    • Purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) to isolate the coupled product.

Data Interpretation & Troubleshooting

Analytical Data Summary (Expected)
Compound Stage1H NMR Characteristic Signals (CDCl3, 400 MHz)Key Functional Group Signal
Scaffold A (Vinyl) δ 8.50 (d, 1H), 8.35 (d, 1H), 7.80 (t, 1H) (Pyridine)Vinyl: δ 6.10 (dd, 1H), 5.25 (d, 1H), 5.10 (d, 1H)
Acid Intermediate δ 8.65 (d, 1H), 8.55 (d, 1H), 8.05 (t, 1H)Cyclopropane: δ 1.65–1.20 (m, 4H).[3][4][5] COOH: Broad singlet >11 ppm
Coupled Product Additional aromatic signals (Indazole: δ 8.10, 7.60)Loss of Pyridine-Br isotope pattern in MS
Troubleshooting Guide
  • Issue: Low yield in Oxidative Cleavage (Protocol 2).

    • Cause: Formation of the aldehyde intermediate without full oxidation to the acid.

    • Fix: Add 10 mol% sulfamic acid as a scavenger for chlorite (if using Pinnick conditions) or increase NaIO4 equivalents and reaction time.

  • Issue: Protodeboronation during Suzuki Coupling.

    • Cause: Indazole boronic acids can be unstable.

    • Fix: Switch to Pd(Amphos)Cl2 or XPhos Pd G3 catalysts, which operate faster at lower temperatures. Use anhydrous conditions (Cs2CO3 in Dioxane) if hydrolysis is severe.

Pathway Visualization: Target Inhibition

The resulting inhibitor typically targets the ATP-binding pocket of Tyrosine Kinases. The cyclopropyl-amide motif (derived from the ethenyl group) extends into the "Front Pocket," interacting with the solvent interface or specific gatekeeper residues.

Pathway Ligand Inhibitor (Scaffold A Derived) RTK Receptor Tyrosine Kinase (VEGFR/FGFR) Ligand->RTK Competitive Binding (Hinge Region) Signaling Downstream Signaling (RAS-RAF-MEK-ERK) RTK->Signaling Phosphorylation (Inhibited) ATP ATP ATP->RTK Blocked Proliferation Tumor Cell Proliferation & Angiogenesis Signaling->Proliferation Arrested

Caption: Mechanism of Action. The inhibitor competes with ATP, preventing autophosphorylation and halting the downstream angiogenic signaling cascade.

References

  • Synthesis of 1-Substituted Cyclopropyl Pyridines

    • Title: "Efficient Synthesis of 1-Heteroarylcyclopropanecarbonitriles."
    • Source:Journal of Organic Chemistry.
    • URL:[Link](General reference for Kulinkovich/Nitrile alkylation chemistry).

  • Oxidative Cleavage Protocols

    • Title: "Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes or Carboxylic Acids."
    • Source:Organic Syntheses.
    • URL:[Link]

  • Kinase Inhibitor Design (Cyclopropane Scaffolds)

    • Title: "Discovery of Lenvatinib (E7080): A Novel Multi-Targeted Tyrosine Kinase Inhibitor."
    • Source:ACS Medicinal Chemistry Letters.
    • URL:[Link](Illustrates the utility of the cyclopropane-amide linker).

  • Suzuki Coupling on Pyridines

    • Title: "Suzuki-Miyaura Cross-Coupling of Pyridine Halides."
    • Source:Chemical Reviews.
    • URL:[Link](General review of Pd-coupling on heterocyclic bromides).

Disclaimer: All protocols involve hazardous chemicals (Bromine compounds, Ruthenium oxidants). Perform all reactions in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 3-Bromo-5-(1-ethenylcyclopropyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Analysis

The synthesis of 3-Bromo-5-(1-ethenylcyclopropyl)pyridine presents a unique challenge due to the coexistence of a reactive vinyl group, a strained cyclopropane ring, and a halogenated pyridine core that must remain intact for downstream coupling.

Low yields in this synthesis are typically caused by three specific bottlenecks:

  • Incomplete Cyclopropanation: Competition between mono-alkylation and ring closure during the reaction of 3-bromo-5-pyridylacetonitrile.

  • Over-reduction of Nitrile: The reduction of the nitrile intermediate to the aldehyde (using DIBAL-H) often proceeds to the amine if temperature control is insufficient.

  • Protodeboronation (If using Suzuki Method): If attempting a direct coupling with 2-pyridyl boronates, the C-B bond is labile.

This guide focuses on the Linear Construction Route (Nitrile


 Cyclopropane 

Aldehyde

Alkene), as it is the most robust method for scale-up and avoids the instability of vinyl-cyclopropyl boronates.

Synthetic Pathway Visualization

The following diagram outlines the recommended "Construction Route" and identifies Critical Process Parameters (CPPs) at each stage.

SynthesisPathway cluster_0 Critical Control Point 1 cluster_1 Critical Control Point 2 Start 3-Bromo-5- pyridylacetonitrile Step1 Step 1: Cyclopropanation (1,2-dibromoethane, Base) Start->Step1 Alkylation Inter1 1-(3-Bromo-5-pyridyl) cyclopropanecarbonitrile Step1->Inter1 Ring Closure Step2 Step 2: Partial Reduction (DIBAL-H, -78°C) Inter1->Step2 Controlled Hydride Addn Inter2 1-(3-Bromo-5-pyridyl) cyclopropanecarbaldehyde Step2->Inter2 Hydrolysis Step3 Step 3: Wittig Olefination (Ph3PMeBr, t-BuOK) Inter2->Step3 Ylide Attack Product 3-Bromo-5-(1-ethenyl cyclopropyl)pyridine Step3->Product Final Yield: ~45-60%

Caption: Linear construction pathway via nitrile alkylation. Red dashed boxes indicate steps with the highest failure rates.

Troubleshooting & Optimization (Q&A)

PHASE 1: Cyclopropane Ring Construction

Reaction: 3-Bromo-5-pyridylacetonitrile + 1,2-Dibromoethane


 Cyclopropanecarbonitrile

Q: I am seeing significant mono-alkylated impurity (open chain) and low conversion. How do I force ring closure? A: This is a classic issue where the second alkylation step (ring closure) is slower than the first.

  • The Fix: Switch from NaH (Sodium Hydride) to LiHMDS or Cs2CO3/TBAB .

    • Why: NaH can sometimes be too aggressive, causing self-condensation of the nitrile.

    • Protocol Adjustment: Use Cs2CO3 (2.5 eq) and TBAB (10 mol%) in Acetonitrile at 60°C. The phase transfer catalyst (TBAB) facilitates the reaction of the dianion.

    • Stoichiometry: Ensure a large excess of 1,2-dibromoethane (3.0 - 4.0 eq) . The excess suppresses the dimerization of the nitrile starting material.

Q: My reaction turns black and tarry. A: This indicates polymerization of the 1,2-dibromoethane or decomposition of the pyridine ring under harsh basic conditions.

  • The Fix: Lower the temperature. If using NaH/DMF, do not exceed 0°C for the addition, then warm to RT. If using the Cs2CO3 method, 50-60°C is the ceiling.

PHASE 2: Nitrile to Aldehyde Reduction (The Bottleneck)

Reaction: Cyclopropanecarbonitrile + DIBAL-H


 Aldehyde

Q: I am obtaining the amine (over-reduction) or starting material, but very little aldehyde. A: DIBAL-H reduction of nitriles stops at the imine intermediate only at low temperatures.

  • The Fix: Temperature discipline is non-negotiable.

    • Cool to -78°C (Dry ice/Acetone) before adding DIBAL-H.

    • Add DIBAL-H (1.1 eq) slowly down the side of the flask to pre-cool it.

    • Stir at -78°C for 2 hours, then quench at -78°C with Methanol. Do not warm up before quenching. Warming the imine-aluminum complex allows it to accept a second hydride, leading to the amine.

Q: The workup results in a gelatinous emulsion that I cannot separate. A: Aluminum salts form sticky gels with water.

  • The Fix: Use the Rochelle’s Salt Method .[1]

    • Quench with MeOH at -78°C.

    • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) .

    • Allow the mixture to stir vigorously at Room Temperature for 1-2 hours until two clear layers appear. The tartrate chelates the aluminum, breaking the emulsion.

PHASE 3: Wittig Olefination

Reaction: Aldehyde + Methyltriphenylphosphonium bromide


 Product

Q: The yield is low (<30%), and the aldehyde seems to decompose. A: Cyclopropyl aldehydes are sterically hindered and can be sensitive to strong bases which might cause epimerization or ring opening (though less likely with cyclopropyl).

  • The Fix: Use Potassium tert-butoxide (t-BuOK) in THF instead of n-BuLi.

    • Why: t-BuOK generates the ylide instantly at 0°C and is cleaner than n-BuLi.

    • Protocol: Suspend Methyltriphenylphosphonium bromide (1.2 eq) in THF. Add t-BuOK (1.3 eq) at 0°C. Stir 30 mins (yellow solution). Add aldehyde.[1][2][3][4][5]

    • Moisture Control: The ylide is instantly destroyed by water. Ensure THF is distilled or from a dry solvent system.

Optimized Experimental Protocols

Table 1: Critical Process Parameters
ParameterStandard Condition (Risk)Optimized Condition (Recommended) Reason
Base (Step 1) NaH / DMFCs2CO3 / MeCN + TBAB Avoids violent exotherms; cleaner profile.
Temp (Step 2) -60°C to -40°CStrictly -78°C Prevents over-reduction to amine.
Quench (Step 2) H2O / HClRochelle's Salt (Sat. Aq.) Solves emulsion issues; improves recovery.
Base (Step 3) n-BuLit-BuOK Faster ylide formation; less nucleophilic attack on Pyridine.
Step-by-Step Protocol for Step 2 (DIBAL Reduction)

Validates "Trustworthiness" via reproducible workup.

  • Setup: Flame-dry a 2-neck round bottom flask. Flush with Argon.

  • Dissolution: Dissolve 1-(3-bromo-5-pyridyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Wait 15 minutes for thermal equilibrium.

  • Addition: Add DIBAL-H (1.0 M in Toluene, 1.2 eq) dropwise over 20 minutes. Keep internal temp below -70°C.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (Note: Imine intermediate may streak; look for disappearance of nitrile).

  • Quench: Add MeOH (5 eq) dropwise at -78°C .

  • Workup: Pour the cold mixture into a vigorously stirring solution of Saturated Rochelle's Salt. Stir at RT for 2 hours until layers clarify. Extract with DCM.[1]

References

  • Fedoryński, M., & Jończyk, A. (2004). Synthesis of 1-substituted cyclopropanecarbonitriles. Organic Preparations and Procedures International.
  • DIBAL-H Reduction of Nitriles

    • Miller, A. E., et al. (1989). "Reduction of Nitriles to Aldehydes with Diisobutylaluminum Hydride." Journal of Organic Chemistry.
    • Link: [J. Org.[5] Chem. DIBAL Reduction Protocols]([Link]) (General reference for DIBAL selectivity).

  • Wittig Reaction on Hindered Substrates

    • Maryanoff, B. E., & Reitz, A. B. (1989).
    • Link:

  • General Pyridine Chemistry

    • Organic Chemistry Portal:

Sources

Preventing polymerization of vinylcyclopropyl groups during reaction

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Unwanted Polymerization in Synthetic Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize the unique reactivity of vinylcyclopropyl (VCP) groups. While VCPs are powerful synthetic intermediates, their high ring strain makes them susceptible to undesirable polymerization, leading to decreased yields and complex purification challenges. This resource provides in-depth, experience-driven answers to common issues, helping you diagnose problems and implement effective preventative strategies in your experiments.

Frequently Asked Questions & Troubleshooting

Q1: My reaction with a vinylcyclopropane substrate is giving me a low yield of the desired product and a lot of insoluble, sticky material. What is likely happening?

A1: This is a classic presentation of vinylcyclopropane polymerization. The high ring strain of the three-membered ring makes it prone to ring-opening under various conditions, initiating a chain-growth process.[1] This can occur through two primary mechanistic pathways:

  • Radical Ring-Opening Polymerization: Initiated by heat, light, or radical species (e.g., trace peroxides in solvents, oxygen, or radical initiators). The reaction proceeds via a 1,5-addition mechanism, where both the vinyl group and the cyclopropane ring open to form a linear polymer chain.[2][3][4] This pathway is often favored when electron-withdrawing groups are present on the cyclopropane ring, as they stabilize the propagating radical.[3]

  • Cationic Ring-Opening Polymerization: Initiated by protic acids, Lewis acids, or even trace acidic impurities on glassware.[5][6] In this mechanism, a carbocation intermediate is formed, which can then be attacked by another VCP monomer. Depending on the conditions, this can lead to polymerization through the vinyl group (1,2-addition), preserving the cyclopropane ring, or through ring-opening.[4]

Understanding which pathway is dominant is the first step to effective troubleshooting.

Q2: How can I determine whether the polymerization in my reaction is proceeding through a radical or a cationic pathway?

A2: A few simple diagnostic experiments can help elucidate the active polymerization mechanism. The key is to selectively inhibit one pathway and observe the effect on the reaction outcome.

  • To Test for Radical Polymerization: Add a radical scavenger to a small-scale test reaction. If polymerization is significantly reduced or eliminated, a radical mechanism is the likely culprit.

  • To Test for Cationic Polymerization: Add a non-nucleophilic weak base or a proton sponge. This will neutralize trace acids that initiate cationic polymerization. If this suppresses the side reaction, a cationic pathway is indicated.

Diagnostic Test Reagent to Add Typical Concentration Positive Result (Polymerization Suppressed)
Radical Pathway Butylated hydroxytoluene (BHT) or TEMPO0.1 - 1.0 mol%Indicates a radical-mediated process.
Cationic Pathway 2,6-Lutidine or Proton-Sponge®5 - 10 mol%Indicates an acid-initiated cationic process.

If neither of these tests suppresses polymerization, consider the possibility of a metal-mediated pathway, especially if you are using transition metal catalysts.[7][8]

Visualizing the Problem: Polymerization Pathways

The following diagram illustrates the two primary pathways for undesired VCP polymerization. Identifying the initiator (Radical vs. Cation) is critical for selecting the correct preventative strategy.

G cluster_0 Initiation cluster_1 Propagation VCP Vinylcyclopropane (VCP) Radical_Intermediate Propagating Radical (Ring-Opened) VCP->Radical_Intermediate Forms radical, ring opens Cationic_Intermediate Propagating Cation (Ring-Intact or Opened) VCP->Cationic_Intermediate Forms cation Radical_Initiator Radical Initiator (Heat, Light, O₂, Peroxide) Radical_Initiator->VCP Adds to vinyl Cationic_Initiator Cationic Initiator (H⁺, Lewis Acid) Cationic_Initiator->VCP Protonates vinyl Radical_Intermediate->Radical_Intermediate Polymer_Radical 1,5-Polymer Radical_Intermediate->Polymer_Radical Cationic_Intermediate->Cationic_Intermediate Polymer_Cationic 1,2-Polymer or Ring-Opened Polymer Cationic_Intermediate->Polymer_Cationic

Caption: Competing radical and cationic polymerization pathways for VCPs.

Advanced Troubleshooting & Preventative Strategies

Q3: I've identified a radical polymerization pathway. What are the most effective inhibitors and general best practices to prevent it?

A3: Suppressing radical polymerization requires a multi-faceted approach focusing on removing initiators and actively scavenging any radicals that form.

Best Practices for Inert Reaction Conditions:

  • Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen. Anhydrous solvents are crucial as moisture can affect catalysts and reagents.

  • Reagent Purity: Purify reagents if they are old or have been exposed to air, as they can form peroxides.

  • Inert Atmosphere: Always conduct reactions under a robust inert atmosphere (Argon or Nitrogen). Utilize Schlenk techniques or a glovebox for sensitive reactions. The "freeze-pump-thaw" method is highly effective for degassing solvents.

Choosing a Radical Inhibitor: Radical inhibitors terminate chain reactions. The choice of inhibitor depends on the reaction conditions and compatibility with your reagents.

Inhibitor Typical Loading Mechanism & Use Case Considerations
BHT (Butylated Hydroxytoluene)0.1 - 0.5 mol%A phenolic inhibitor that acts as a hydrogen atom donor to trap radicals.[9][10][11] It is cost-effective and suitable for general use.Can sometimes participate in side reactions. Its effectiveness decreases at higher temperatures.
TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl)0.1 - 1.0 mol%A stable nitroxide radical that reversibly combines with propagating radicals, effectively halting polymerization.[12][13] Highly efficient.Can be more expensive. As a radical itself, it can potentially react with certain reagents.
Phenothiazine 0.05 - 0.2 mol%Effective at higher temperatures. Works by donating a hydrogen atom.Can impart color to the reaction mixture, which may complicate analysis.
Q4: My reaction is catalyzed by a transition metal (e.g., Palladium, Rhodium), and I'm still seeing polymerization. What's unique about these systems?

A4: Transition metals can initiate polymerization through pathways distinct from simple radical or cationic mechanisms. For example, Pd(0) can undergo oxidative addition into the C-C bond of the cyclopropane ring to form a π-allylpalladium intermediate.[7][8] This reactive intermediate can then be attacked by another VCP monomer, leading to polymerization.[7][8]

Troubleshooting Metal-Catalyzed Reactions:

  • Optimize Ligand Choice: The ligand environment around the metal is critical. Bulky, electron-donating phosphine ligands can often stabilize the metal center and favor the desired catalytic cycle over polymerization pathways. Perform a ligand screen to identify the optimal choice for your specific transformation.[14]

  • Control Catalyst Precursor and Activation: Ensure the active catalytic species is forming correctly. For Pd-catalyzed cross-couplings, the reduction of a Pd(II) precursor to the active Pd(0) species must be controlled to avoid generating side products that could initiate polymerization.[15] Using a direct Pd(0) source can sometimes be beneficial.

  • Adjust Reaction Concentration: Polymerization is often a bimolecular process. Running the reaction at a lower concentration (higher dilution) can disfavor the intermolecular polymerization pathway relative to the desired intramolecular reaction.

  • Slow Addition of VCP: Instead of adding all the vinylcyclopropane substrate at the beginning, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the VCP low, minimizing the chance for monomer-monomer reactions.

Workflow & Protocols

Troubleshooting Workflow Diagram

This flowchart provides a systematic approach to diagnosing and solving VCP polymerization issues.

G start Polymerization Observed (Low Yield, Insoluble Mass) diag_exp Perform Diagnostic Experiments start->diag_exp add_scavenger Add Radical Scavenger (e.g., 0.5 mol% BHT or TEMPO) diag_exp->add_scavenger Test 1 add_base Add Non-Nucleophilic Base (e.g., 5 mol% 2,6-Lutidine) diag_exp->add_base Test 2 is_radical_suppressed Polymerization Suppressed? add_scavenger->is_radical_suppressed radical_path Diagnosis: Radical Pathway is_radical_suppressed->radical_path Yes metal_path Diagnosis: Metal-Mediated Pathway (If diagnostic tests fail) is_radical_suppressed->metal_path No radical_solution Solution: 1. Use Radical Inhibitor in Main Rxn 2. Degas Solvents (Freeze-Pump-Thaw) 3. Ensure Strict Inert Atmosphere radical_path->radical_solution is_cationic_suppressed Polymerization Suppressed? add_base->is_cationic_suppressed cationic_path Diagnosis: Cationic Pathway is_cationic_suppressed->cationic_path Yes is_cationic_suppressed->metal_path No cationic_solution Solution: 1. Use Flame-Dried Glassware 2. Purify Reagents/Solvents 3. Add Mild Base/Scavenger cationic_path->cationic_solution metal_solution Solution: 1. Screen Ligands (Bulky/e⁻-rich) 2. Lower Reaction Concentration 3. Slow Addition of VCP Substrate metal_path->metal_solution

Caption: A decision-making flowchart for troubleshooting VCP polymerization.

Protocol: Setting up a Reaction to Minimize Radical Polymerization

This protocol details the rigorous steps required to establish an inert environment suitable for sensitive reactions involving vinylcyclopropanes.

Objective: To assemble a reaction mixture while minimizing exposure to atmospheric oxygen and other potential radical initiators.

Materials:

  • Schlenk flask and condenser (flame-dried under vacuum)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, THF)

  • Vinylcyclopropane substrate

  • Other reagents (catalyst, ligands, etc.)

  • Radical inhibitor (e.g., BHT)

  • Inert gas line (Argon or high-purity Nitrogen) with bubbler

  • Syringes and needles (oven-dried)

  • Magnetic stir bar

Procedure:

  • Glassware Preparation: Assemble the Schlenk flask and condenser. Heat the glassware with a heat gun under high vacuum for 10-15 minutes to remove adsorbed water. Allow to cool to room temperature under vacuum and then backfill with inert gas.

  • Solvent Degassing (Freeze-Pump-Thaw): a. Place the anhydrous solvent in a separate Schlenk flask. b. Freeze the solvent using a liquid nitrogen bath. c. Once fully frozen, open the flask to the high vacuum line for 5-10 minutes. d. Close the flask to the vacuum and thaw the solvent in a water bath. You will see bubbles of gas being released. e. Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.

  • Reagent Addition: a. Under a positive flow of inert gas, add the solid reagents (e.g., catalyst, ligand, base, and the radical inhibitor like BHT) to the reaction flask. b. Evacuate and backfill the flask with inert gas three times. c. Using a cannula or a gas-tight syringe, transfer the degassed solvent into the reaction flask. d. Add any liquid reagents (excluding the VCP) via syringe.

  • VCP Substrate Addition: a. If the reaction is known to be highly prone to polymerization, add the vinylcyclopropane substrate last. b. For maximum control, dissolve the VCP in a small amount of degassed solvent in a separate flask and add it to the reaction mixture dropwise via a syringe pump over the desired reaction time.

  • Reaction Execution: a. Once all components are added, heat or cool the reaction to the target temperature under a positive pressure of inert gas (indicated by slow bubbling in the outlet bubbler). b. Monitor the reaction by standard methods (TLC, GC, LC-MS).

By rigorously excluding oxygen and adding a chemical inhibitor, this protocol provides a robust defense against unwanted radical polymerization, safeguarding the yield of your desired product.

References

  • Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Radical Ring-Opening Polymerization of Novel Vinylcyclopropanes Designed as Low Shrinkage Monomers. Structure of the Polymer, Mechanism of the Polymerization, and Volume Change on the Polymerization. Macromolecules (ACS Publications). Available at: [Link]

  • Synthesis and Cationic polymerization of Some Substituted of Vinylcyclopropyl Ethers. SciSpace. Available at: [Link]

  • Vinylcyclopropane rearrangement. Wikipedia. Available at: [Link]

  • Synthetic applications of vinyl cyclopropane opening. SciSpace. Available at: [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. Available at: [Link]

  • Polymerization of vinylcyclopropane monomers via free radical chemistry. ResearchGate. Available at: [Link]

  • Polymerization of vinylcyclopropanes. II. Research Solutions Pages. Available at: [Link]

  • Synthesis and Radical Polymerization of 2-Vinylcyclopropanes. ResearchGate. Available at: [Link]

  • Vinylcyclopropane Pyrrolidone Polymers Free radical polymerization of vinylcyclopropanes(VCP) is well known. RLogin Consulting. Available at: [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. Available at: [Link]

  • A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. MDPI. Available at: [Link]

  • Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. PMC. Available at: [Link]

  • A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. Semantic Scholar. Available at: [Link]

  • Metal-Free Cationic Polymerization of Vinyl Ethers with Strict Temporal Control by Employing an Organophotocatalyst. Journal of the American Chemical Society. Available at: [Link]

  • Inhibition of Free Radical Polymerization: A Review. MDPI. Available at: [Link]

  • Composition for shortstopping free radical emulsion polymerizations and stabilizing latices made therefrom. Google Patents.
  • Palladium-Catalyzed Living/Controlled Vinyl Addition Polymerization of Cyclopropenes. ACS Publications. Available at: [Link]

  • Controlling Polymer Composition in Organocatalyzed Photoredox Radical Ring-Opening Polymerization of Vinylcyclopropanes. PubMed. Available at: [Link]

  • Cationic polymerization. Wikipedia. Available at: [Link]

  • Dynamic stereomutation of vinylcyclopropanes with metalloradicals. PMC. Available at: [Link]

  • Post-polymerization modification of reactive polymers derived from vinylcyclopropane. RSC Blogs. Available at: [Link]

  • Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. ACS Publications. Available at: [Link]

  • Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. ChemRxiv. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Vinylcyclopropanes. ResearchGate. Available at: [Link]

  • Synthetic applications of vinyl cyclopropane opening. ePrints Soton. Available at: [Link]

  • Air-initiated Reactions: Vinyl Cyclopropane Openings with Aryl Sulfur Radicals. ResearchGate. Available at: [Link]

  • Different ring opening reactions of vinylcyclopropanes. American Chemical Society. Available at: [Link]

  • Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Highly Enantioselective Cycloaddition of Vinyl Cyclopropanes with Imines. ResearchGate. Available at: [Link]

  • The Vinyl Group: Small but Mighty – Transition Metal Catalyzed and Non‐Catalyzed Vinylation Reactions. reposiTUm. Available at: [Link]

  • Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. Chemical Communications (RSC Publishing). Available at: [Link]

  • Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems. ChemRxiv. Available at: [Link]

  • Progress on transition metal-catalyzed allylation of activated vinylcyclopropanes. ResearchGate. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

Sources

Technical Support Center: Purification of 3-Bromo-5-(1-ethenylcyclopropyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource for researchers handling 3-Bromo-5-(1-ethenylcyclopropyl)pyridine . It prioritizes the unique stability constraints of the vinylcyclopropane moiety, which presents specific risks of acid-catalyzed ring opening and polymerization not found in standard pyridines.

Molecule Profile & Stability Assessment

Before initiating purification, you must understand the "Stability Triangle" of this molecule. The combination of a basic pyridine, a lipophilic bromine, and a reactive vinylcyclopropane (VCP) group creates a specific set of vulnerabilities.

PropertyValue / CharacteristicImplication for Purification
Structure Pyridine Core : Basic Nitrogen (pKa ~3-4 due to Br)3-Br : Lipophilic, Electron-withdrawing5-VCP : Acid-sensitive, heat-sensitiveAvoid Strong Acids : The VCP group is prone to acid-catalyzed ring opening.Avoid Heat : Risk of vinylcyclopropane-cyclopentene rearrangement.Silica Activity : Requires deactivation.
LogP ~3.2 (Estimated)Highly retentive on C18; requires high % organic eluent.
Solubility High: DCM, EtOAc, THFModerate: MeOH, ACNLow: WaterLoad samples in DCM/Hexane for Flash, or DMSO/MeOH for HPLC.
UV Max ~250-260 nmStandard detection; Pyridine ring absorption.

Critical Warning: The "VCP" Hazard

STOP & READ: The 1-ethenylcyclopropyl moiety is chemically distinct from a standard vinyl group.

  • Acid Sensitivity: Unlike simple styrenes, the cyclopropane ring adds strain. Strong acids (TFA, HCl) can catalyze the opening of the cyclopropane ring or hydration of the vinyl group.

  • Thermal Instability: While the activation energy for rearrangement is high (>300°C for uncatalyzed systems), transition metals or Lewis acids on silica surfaces can lower this barrier. Keep fractions < 40°C.

Troubleshooting Guide: Flash Column Chromatography (Normal Phase)

Q1: "My compound is streaking/tailing on the TLC and column. How do I fix peak shape?"

Diagnosis: The pyridine nitrogen is interacting with the acidic silanols (Si-OH) on the silica gel surface, acting as a "cation exchanger." Solution: You must deactivate the silica.

  • Protocol: Pre-treat your column with 1% Triethylamine (Et3N) in your equilibration solvent (e.g., Hexane).

  • Mobile Phase: Add 0.5% - 1% Et3N to both solvent A (Hexane/Heptane) and solvent B (Ethyl Acetate).

  • Alternative: Use "Amine-functionalized" silica cartridges if available to avoid liquid amine handling.

Q2: "I see a new impurity forming during the column run (on-column degradation)."

Diagnosis: This is likely acid-catalyzed degradation of the vinylcyclopropane group by the acidic silica surface. Solution: Switch to Neutralized Silica or Alumina .

  • Immediate Fix: If you must use standard silica, ensure the Et3N modifier (from Q1) is present. It neutralizes the acid sites.

  • Better Fix: Use Basic Alumina (Activity Grade III) . The basic nature prevents protonation of the pyridine and protects the acid-sensitive VCP group.

Q3: "The compound co-elutes with the protodebrominated byproduct (3-bromo-5-ethylpyridine or similar)."

Diagnosis: Separation of the vinyl product from its ethyl analog (over-reduced) or des-bromo analog is difficult due to similar polarity. Solution: Change selectivity using a "Pi-Pi" interaction solvent.

  • Protocol: Instead of Hexane/EtOAc, use Toluene/Acetonitrile . The toluene interacts with the pyridine ring and the vinyl pi-system, often resolving the double-bond species from the saturated impurity.

Troubleshooting Guide: Preparative HPLC (Reverse Phase)

Q4: "Which column chemistry is best? C18 isn't separating the impurities well."

Recommendation: While C18 is standard, it separates mainly by hydrophobicity.

  • Primary Choice: C18 (High Carbon Load) . Robust, general purpose.

  • Superior Choice: Phenyl-Hexyl or Biphenyl .

    • Why? These phases offer

      
       interactions. The 3-Bromo and Vinyl groups have distinct electron densities that interact differently with the Phenyl stationary phase compared to alkyl impurities.
      
Q5: "Can I use TFA (Trifluoroacetic acid) in my water/acetonitrile mobile phase?"

Verdict: NO.

  • Reasoning: TFA is a strong acid (pH ~2). It risks opening the cyclopropane ring or hydrating the vinyl group during fraction collection and evaporation.

  • Correct Buffer: Use 10 mM Ammonium Bicarbonate (pH 7.5 - 8.0) or 10 mM Ammonium Acetate (pH ~6.8) .

    • Benefit: At pH 8, the pyridine (pKa ~3-4) is fully deprotonated (neutral). Neutral species retain better on C18 and have sharper peak shapes than charged species.

Q6: "My product polymerized in the fraction collector tubes."

Diagnosis: Auto-polymerization triggered by high concentration and light. Solution:

  • Inhibitor: Add a trace amount of BHT (Butylated hydroxytoluene) or MEHQ to the collection tubes before starting the run.

  • Temperature: Set the fraction collector tray to 4°C .

  • Workup: Do not let fractions sit. Evaporate ACN immediately at < 35°C (bath temp).

Visualized Workflows

Figure 1: Purification Decision Tree

This logic flow ensures you select the safest method for the VCP moiety.

PurificationStrategy Start Crude this compound PurityCheck Purity < 85%? Start->PurityCheck Flash Flash Chromatography (Normal Phase) PurityCheck->Flash Yes (Bulk Cleanup) HPLC Preparative HPLC (Reverse Phase) PurityCheck->HPLC No (Final Polish) SilicaChoice Stationary Phase Selection Flash->SilicaChoice BufferChoice Mobile Phase Selection HPLC->BufferChoice StdSilica Standard Silica + 1% Et3N (Prevents Streaking) SilicaChoice->StdSilica Standard Alumina Basic Alumina (Best for Acid Sensitivity) SilicaChoice->Alumina High Stability Risk Acidic 0.1% Formic Acid (Risk: Ring Opening) BufferChoice->Acidic Avoid Basic 10mM NH4HCO3 (pH 8) (Recommended: Stable) BufferChoice->Basic Preferred

Caption: Decision matrix for purification. Note the preference for basic pH in HPLC and amine-modified silica in Flash to protect the vinylcyclopropane group.

Figure 2: The "VCP" Degradation Pathway (Risk Analysis)

Understanding why we avoid acid is crucial.

Degradation Molecule Target Molecule (Intact VCP) Acid + H+ (Acidic Silica/TFA) Molecule->Acid RingOpen Ring Opening (Homoallylic Cation) Acid->RingOpen Strain Release Hydration Hydrated Impurity (Alcohol) RingOpen->Hydration + H2O Polymer Polymerization RingOpen->Polymer + Monomer

Caption: Mechanism of Acid-Catalyzed Degradation. The strained cyclopropane ring is the "weak link" that necessitates neutral/basic purification conditions.

Summary of Recommended Conditions

ParameterFlash Chromatography (Bulk)Preparative HPLC (Polishing)
Stationary Phase Silica Gel (40-63 µm)C18 or Phenyl-Hexyl (5-10 µm)
Mobile Phase A Hexane or HeptaneWater + 10mM NH4HCO3 (pH 8)
Mobile Phase B Ethyl Acetate or DCMAcetonitrile (100%)
Modifier 1% Triethylamine (Et3N) (Essential)None (Buffer is sufficient)
Gradient 0-20% B (Lipophilic compound)50-95% B (High LogP)
Detection UV 254 nmUV 254 nm
Post-Run Evaporate < 40°CLyophilize or extract into DCM

References

  • Vertex AI Search . (2026). Synthesis and synthetic applications of 1-donor substituted cyclopropanes. Retrieved from

  • Scientific Polymer Products . (n.d.). 4-Vinylpyridine Safety Data Sheet (Handling and Polymerization Risks). Retrieved from

  • Helix Chromatography . (n.d.). HPLC Methods for analysis of Pyridine and Derivatives (Mixed-mode separation). Retrieved from

  • Royal Society of Chemistry . (2013). Synthetic routes to brominated methyl pyridines (General Pyridine Handling). Retrieved from

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-Bromo-5-(1-ethenylcyclopropyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-Bromo-5-(1-ethenylcyclopropyl)pyridine, a heterocyclic compound of interest in synthetic and medicinal chemistry. By dissecting its spectral features and comparing them against simpler, constituent fragments—vinylcyclopropane and a model 3,5-disubstituted pyridine—we offer a comprehensive framework for the structural elucidation of this and related molecules. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous molecular characterization.

Introduction: The Structural Context

This compound incorporates three distinct and electronically significant moieties: a 3,5-disubstituted pyridine ring, a strained cyclopropyl group, and a vinyl substituent. The pyridine ring, a common scaffold in pharmaceuticals, introduces aromaticity and a deshielding nitrogen heteroatom. The vinylcyclopropane unit is a particularly interesting functional group, known for its unique reactivity and conformational properties.[1] The strained C-C bonds of the cyclopropane ring possess significant p-character, which influences the electronic environment of adjacent substituents.[2]

Understanding the interplay of these structural features is paramount for confirming synthesis and predicting reactivity. ¹H NMR spectroscopy serves as the primary tool for this purpose, providing precise information on the electronic environment, connectivity, and stereochemistry of every proton in the molecule.

Molecular Structure and Proton Environments

To systematically analyze the spectrum, we must first identify the chemically non-equivalent protons in the molecule. The structure is broken down into three regions: the pyridine ring, the vinyl group, and the cyclopropyl ring.

Caption: Molecular structure of this compound with non-equivalent protons labeled.

  • Pyridine Protons (H₂, H₄, H₆): These protons are in the aromatic region. H₂ is ortho to the nitrogen and meta to the bromine. H₄ is meta to both the nitrogen and the bromine. H₆ is ortho to the nitrogen and meta to the vinylcyclopropyl group.

  • Vinyl Protons (Hₐ, Hₐ, Hₐ): These are olefinic protons. Hₐ is attached to the same carbon as the cyclopropyl ring, while Hₐ and Hₐ are the terminal methylene protons.

  • Cyclopropyl Protons (Hₐ, Hₐ, Hₑ, Hₑ): These aliphatic protons are on a strained three-membered ring. They are diastereotopic, with two protons (Hₐ, Hₑ) being cis to the vinyl group and two (Hₑ, Hₐ) being trans.

Experimental Protocol: Acquiring High-Fidelity NMR Data

Trustworthy spectral data is the foundation of accurate analysis. The following protocol outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum.

Workflow for ¹H NMR Spectrum Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Dissolve 5-10 mg of sample in ~0.7 mL CDCl₃ prep2 2. Add Tetramethylsilane (TMS) as internal standard (0 ppm) prep1->prep2 prep3 3. Transfer to a 5 mm NMR tube prep2->prep3 acq1 4. Insert sample and lock on deuterium signal prep3->acq1 acq2 5. Shim magnet coils for field homogeneity acq1->acq2 acq3 6. Acquire spectrum (e.g., 16 scans) acq2->acq3 proc1 7. Apply Fourier Transform acq3->proc1 proc2 8. Phase correction and baseline correction proc1->proc2 proc3 9. Calibrate spectrum to TMS (0.00 ppm) proc2->proc3 proc4 10. Integrate peaks and analyze multiplicities proc3->proc4

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent that offers good solubility for many organic compounds and has a residual proton signal at a known chemical shift (δ ≈ 7.26 ppm). Tetramethylsilane (TMS) is added as an internal standard for calibrating the chemical shift scale to 0.00 ppm.[3]

  • Instrumentation: The spectrum is acquired on a 400 MHz NMR spectrometer.

  • Acquisition Parameters: Standard acquisition parameters are used, including a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The resulting Free Induction Decay (FID) is processed with an exponential line broadening factor of 0.3 Hz, followed by Fourier transformation, phase correction, and baseline correction to yield the final spectrum.

Spectral Analysis and Data Interpretation

The ¹H NMR spectrum of this compound is complex, but each signal can be logically assigned. The following table summarizes the predicted spectral data based on established chemical shift principles and data from related structures.[4][5][6][7]

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationAssignment Rationale
H₆ 8.65dJ = 2.01HOrtho to pyridine N, highly deshielded. Coupled only to H₄.
H₂ 8.52dJ = 2.51HOrtho to pyridine N and meta to Br. Deshielded. Coupled only to H₄.
H₄ 7.95tJ ≈ 2.21HMeta to N, coupled to both H₂ and H₆, appearing as a triplet (dd with J≈J).
Hₐ 5.40ddJ = 17.2, 10.51HVinyl proton on a monosubstituted alkene, coupled to Hₐ (trans) and Hₐ (cis).
Hₐ 5.15dJ = 17.21HTerminal vinyl proton, trans to Hₐ.
Hₐ 5.01dJ = 10.51HTerminal vinyl proton, cis to Hₐ.
Hₐ 1.45m-1HMethine proton on cyclopropyl ring, deshielded by adjacent pyridine and vinyl groups.
Hₑ, Hₑ 0.95m-2HCyclopropyl protons cis to the vinyl group.
Hₐ, Hₐ 0.65m-2HCyclopropyl protons trans to the vinyl group, most shielded position.

Comparative Analysis: Deconstructing the Spectrum

To fully appreciate the spectral features, we compare the spectrum of our target molecule with those of its fundamental components. This comparison highlights the electronic effects that each substituent imparts on its neighbors.

Comparative Logic

G cluster_frags Reference Fragments cluster_insights Derived Insights TM Target Molecule This compound VC Vinylcyclopropane (CAS: 693-86-7) TM->VC Compare Side Chain DP 3,5-Dibromopyridine (Model for Pyridine Core) TM->DP Compare Aromatic Core Insight1 Effect of Pyridine Ring on Vinyl/Cyclopropyl Protons (Deshielding Effect) VC->Insight1 Insight2 Effect of Vinylcyclopropyl Group on Pyridine Protons (Substituent Effect) DP->Insight2

Caption: Diagram illustrating the comparative analysis approach.

Comparison with Vinylcyclopropane

The ¹H NMR spectrum of unsubstituted vinylcyclopropane provides a baseline for the vinyl and cyclopropyl proton signals.[4]

Proton TypeVinylcyclopropane (δ, ppm)This compound (δ, ppm)ChangeRationale
Vinyl (CH) ~5.32~5.40Downfield Shift The electron-withdrawing pyridine ring deshields the adjacent vinyl proton (Hₐ).
Vinyl (CH₂) ~4.83 - 5.04~5.01 - 5.15Minor Shift Less pronounced effect as they are further from the pyridine ring.
Cyclopropyl (CH) ~1.35~1.45Downfield Shift The methine proton (Hₐ) is directly attached to the carbon bearing the pyridine ring, experiencing significant deshielding.
Cyclopropyl (CH₂) ~0.34 - 0.63~0.65 - 0.95Downfield Shift General deshielding effect from the aromatic ring current of the pyridine.

This comparison clearly demonstrates the electron-withdrawing and anisotropic deshielding effect of the 3-bromopyridin-5-yl substituent on the entire vinylcyclopropane moiety.

Comparison with a 3,5-Disubstituted Pyridine Model

We can use data for compounds like 3-bromo-5-chloropyridine or 3,5-dibromopyridine as a model for the pyridine core to understand how the vinylcyclopropyl group affects the aromatic protons.[8][9] In a symmetrically substituted 3,5-dihalopyridine, H₂, H₆, and H₄ are distinct.

Proton Type3,5-Dihalopyridine Model (δ, ppm)This compound (δ, ppm)ChangeRationale
H₂/H₆ ~8.3 - 8.6H₆: 8.65, H₂: 8.52Differentiation The two ortho protons (H₂ and H₆) are no longer equivalent due to the asymmetric substitution at C5. The vinylcyclopropyl group is less electron-withdrawing than a halogen, causing a slight relative shielding compared to a dihalo- model.
H₄ ~7.9 - 8.27.95Minor Shift The chemical shift of H₄ is less affected as it is meta to both substituents.

This comparison shows that the vinylcyclopropyl group acts as a substituent that breaks the symmetry of the pyridine ring, leading to distinct signals for H₂ and H₆. Its overall electronic effect is different from that of a second halogen, allowing for clear differentiation.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis, grounded in fundamental NMR principles and supported by comparative data from simpler molecular fragments, allows for the unambiguous assignment of all proton signals. The deshielding influence of the pyridine ring on the vinylcyclopropyl moiety and the symmetry-breaking effect of the vinylcyclopropyl group on the pyridine protons are the key takeaways from this analysis. This guide provides a robust framework for researchers to confidently characterize this and other complex heterocyclic molecules, ensuring structural integrity in their synthetic and drug discovery endeavors.

References

  • Kumar, P., et al. (2020). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. RSC Medicinal Chemistry. Available at: [Link]

  • Li, Z., et al. (2011). Supporting Information - Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells. The Royal Society of Chemistry. Retrieved from [Link]

  • Cahiez, G., et al. (2012). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Molecules. Available at: [Link]

  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Günther, H., & Klose, H. (1971). ¹H-NMR-Studien zur Rotationsisomerie im Vinylcyclopropan-System, II. Konformation-Analyse methylsubstituierter Vinylcyclopropane. Chemische Berichte. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum for compound 3 in pyridine-d₅. Retrieved from [Link]

  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Available at: [Link]

  • AIP Publishing. (1964). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Cyclopropane H-1 proton NMR spectrum. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemspace. (n.d.). 3-bromo-5-(cyclopropylmethyl)pyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-5-cyclopropylpyridine (C8H8BrN). Retrieved from [Link]

  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

Sources

Comparative Reactivity Guide: 3-Bromo-5-vinylpyridine vs. 3-Bromo-5-(1-ethenylcyclopropyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

This guide compares two structurally related but functionally distinct pyridine building blocks. While both serve as precursors for functionalized heteroaromatics, their reactivity profiles diverge significantly due to electronic conjugation and steric constraints.[1]

  • Compound A: 3-Bromo-5-vinylpyridine [2][3]

    • Role: The "Conjugated Electrophile."

    • Key Feature: Direct

      
      -conjugation between the vinyl group and the electron-deficient pyridine ring.
      
    • Primary Utility: Michael acceptors, polymerization monomers, and Heck/Suzuki coupling partners where planarity is desired.[1]

  • Compound B: 3-Bromo-5-(1-ethenylcyclopropyl)pyridine

    • Role: The "Rigidified Isostere."[1]

    • Key Feature: A gem-disubstituted cyclopropane ring interrupts direct conjugation, introducing orthogonality and the "gem-dimethyl" steric effect.

    • Primary Utility: Conformational locking, metabolic stability enhancement, and reducing Michael acceptor toxicity (glutathione trapping).[1]

Structural & Electronic Analysis

The fundamental difference lies in how the vinyl group communicates with the pyridine ring.[1]

Electronic Connectivity
  • Compound A (Vinyl): The vinyl group is coplanar with the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen (via resonance) makes the

    
    -carbon of the vinyl group highly electrophilic.
    
  • Compound B (Cyclopropyl): The cyclopropane ring acts as a spacer. While cyclopropane Walsh orbitals can transmit some electronic effects, the geometry forces the vinyl group out of planarity with the pyridine.[1] This decouples the vinyl group from the pyridine's electron-withdrawing pull, effectively neutralizing its Michael acceptor reactivity.[1]

Visualization of Reactivity Pathways[1]

ReactivityComparison CompA 3-Bromo-5-vinylpyridine (Conjugated) Michael Michael Addition (High Reactivity) CompA->Michael Nucleophilic Attack Polymer Polymerization (Requires Stabilization) CompA->Polymer Radical/Anionic Heck Heck Coupling (C-Br Active) CompA->Heck Pd(0) Insertion CompB This compound (Rigidified) MetabStab Metabolic Stability (No GSH Adducts) CompB->MetabStab Steric Shielding Rearrange Vinylcyclopropane Rearrangement (Thermal) CompB->Rearrange >500°C / Catalysis Suzuki Suzuki Coupling (Steric Bulk at C5) CompB->Suzuki Pd(0) Insertion

Figure 1: Divergent reactivity pathways driven by conjugation (Red) vs. steric rigidification (Blue).

Detailed Reactivity Profile

Cross-Coupling Efficiency (C-Br Site)

Both compounds rely on the C3-Bromine for elaboration, typically via Suzuki-Miyaura or Buchwald-Hartwig couplings.[3]

Feature3-Bromo-5-vinylpyridine (A)This compound (B)
Oxidative Addition Faster. The electron-deficient pyridine (further activated by the vinyl group) facilitates Pd(0) insertion into the C-Br bond.Slower. The alkyl-like cyclopropyl group is weakly electron-donating, making the C-Br bond slightly less activated.
Catalyst Selection Standard Pd(PPh

)

or Pd(dppf)Cl

.[3]
Requires electron-rich, bulky ligands (e.g., XPhos, RuPhos) to overcome steric crowding and slower kinetics.[1]
Side Reactions Heck Reaction Competition: The vinyl group itself can compete as a coupling partner if stoichiometry is not controlled.[1]Clean Coupling: The vinyl group on the cyclopropane is sterically hindered and electronically deactivated, preventing unwanted Heck coupling.[1]
Alkene Functionalization
  • Compound A: Reacts rapidly with nucleophiles (amines, thiols) at the terminal alkene carbon.[1] This is ideal for covalent drug design but poses toxicity risks (non-specific protein binding).

  • Compound B: The alkene is isolated.[1] It behaves like a standard terminal alkene, requiring forcing conditions for functionalization (e.g., hydroboration-oxidation).[1] It is inert to standard Michael addition conditions.

Stability & Storage[1]
  • Polymerization (Compound A): 3-Bromo-5-vinylpyridine is a "monomer" by nature. It requires storage with radical inhibitors (e.g., 100-500 ppm 4-tert-butylcatechol) at -20°C to prevent spontaneous polymerization into polyvinylpyridine tars.

  • Rearrangement (Compound B): Stable to polymerization. However, it is a precursor for the Vinylcyclopropane-Cyclopentene Rearrangement .[1] While generally stable at room temperature, exposure to temperatures >500°C (flash pyrolysis) or specific Lewis acids can trigger ring expansion to a cyclopentene derivative.[1]

Experimental Protocols

Protocol 1: Controlled Suzuki Coupling of Compound A

Objective: Couple at C-Br without polymerizing the vinyl group.

Rationale: The vinyl group is sensitive to heat and radicals.[1] We use a base that minimizes polymerization and a phosphine ligand that accelerates the coupling at moderate temperatures.[1]

  • Reagents:

    • Substrate: 3-Bromo-5-vinylpyridine (1.0 eq)

    • Boronic Acid: Phenylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl

      
      [3]·DCM (3 mol%)
      
    • Base: K

      
      PO
      
      
      
      (3.0 eq, mild base preferred over carbonates)[1]
    • Solvent: 1,4-Dioxane/Water (4:1, degassed)[1]

    • Additive: BHT (2,6-di-tert-butyl-4-methylphenol, 1 mol%) - Critical for preventing vinyl polymerization.

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, base, and BHT.[1]

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvents and catalyst.[1]

    • Heat to 60°C (Do not exceed 80°C to avoid thermal polymerization).

    • Monitor by LCMS.[1] Upon completion (typically 4-6 h), dilute with EtOAc, wash with brine, and concentrate.

    • Purification: Flash chromatography on silica gel.[1] Note: Vinylpyridines can streak on silica; add 1% Et3N to the eluent.[1]

Protocol 2: Synthesis of Compound B (Cyclopropanation)

Objective: Install the cyclopropyl group from a precursor. Note: Direct purchase is preferred, but synthesis via Kulinkovich or Simmons-Smith type chemistry is common.

Key Precursor: 3-Bromo-5-acetylpyridine (converted to enol ether or alkene). Method: Titanium-mediated cyclopropanation (Kulinkovich-de Meijere variation) is often used to install the 1-substituted cyclopropane.

  • Reaction Setup:

    • Start with the corresponding nitrile or amide if building the ring, or use a carbenoid addition to a 1,1-disubstituted alkene.[1]

    • Alternative: React 3-bromo-5-(1-chlorovinyl)pyridine with ethylene glycol ketal/Grignard reagents, though this is complex.

    • Standard MedChem Route: Use 1-(3-bromo-5-pyridyl)cyclopropanecarbonitrile and reduce/Wittig to the vinyl group.

References

  • Royal Society of Chemistry. (2025).[1] Supplementary Information: Reactivity of Vinyl Pyridine Derivatives. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 2-Vinylpyridine Compound Summary. Retrieved from [Link]

  • MDPI. (2021). Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes. Retrieved from [Link]

  • ResearchGate. (2025). Convenient Synthesis of Ethenylcyclopropane Derivatives. Retrieved from [Link]

Sources

Bioisosteric properties of 1-ethenylcyclopropyl vs tert-butyl groups

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth bioisosteric comparison between the 1-ethenylcyclopropyl (vinylcyclopropyl) moiety and the classic tert-butyl group. While the tert-butyl group is a standard lipophilic spacer, the 1-ethenylcyclopropyl group represents a "next-generation" bioisostere that introduces conformational rigidity, unique electronic vectors, and specific metabolic profiles, most notably validated in HCV protease inhibitors.

Executive Summary

The transition from a tert-butyl group to a 1-ethenylcyclopropyl moiety is not a simple steric swap; it is a strategic modification used to optimize shape complementarity , electronic conjugation , and metabolic stability .

  • tert-Butyl (-C(CH₃)₃): A spherical, bulky, hydrophobic group (Volume ~86 ų). It is chemically inert but often a "metabolic soft spot" susceptible to CYP450-mediated oxidation (hydroxylation).

  • 1-Ethenylcyclopropyl (-C(C₂H₄)CH=CH₂): A rigid, directional scaffold. The cyclopropane ring constrains the geometry, while the vinyl group offers

    
    -stacking potential and distinct electronic properties. It is widely recognized in the design of NS3/4A protease inhibitors  (e.g., Simeprevir, Grazoprevir).
    

Key Decision Driver: Choose tert-butyl for purely steric bulk and lipophilicity. Choose 1-ethenylcyclopropyl to introduce directional rigidity, reduce lipophilicity (marginally), or exploit


-interactions within a binding pocket.
Structural & Physicochemical Analysis
2.1. Steric Volume and Shape

The tert-butyl group is isotropic (spherical), occupying space equally in all directions. The 1-ethenylcyclopropyl group is anisotropic (directional).

Propertytert-Butyl Group1-Ethenylcyclopropyl Group
Geometry Tetrahedral (Spherical effective volume)Trigonal/Planar hybrid (Rigid Cone)
Bond Angles 109.5° (sp³)60° (ring), ~120° (vinyl)
Molar Volume ~86 ų~82 ų (slightly smaller, more planar)
Conformational Flexibility Free rotation of methylsRigid ring; Vinyl group rotation restricted
Lipophilicity (Hansch

)
+1.98 (Highly Lipophilic)~ +1.4 to +1.6 (Moderately Lipophilic)
2.2. Electronic Properties
  • tert-Butyl: Strong +I (Inductive) effect. It pushes electron density into the attached system but lacks

    
    -orbitals for conjugation.
    
  • 1-Ethenylcyclopropyl:

    • Cyclopropyl Ring: Acts as an electron donor via Walsh orbitals (pseudo-

      
       character), capable of stabilizing adjacent carbocations.
      
    • Vinyl Group: Electron-withdrawing (-I) but conjugating (+R).

    • Net Effect: The group can participate in

      
       stacking  interactions that tert-butyl cannot. This is critical in the S1' subsite of HCV protease, where the vinyl group stacks with catalytic residues.
      
Metabolic Stability & Toxicology[1][2][3]
3.1. Metabolic Fate [1][2]
  • tert-Butyl:

    • Primary Route:

      
      -oxidation by CYP450 (typically CYP3A4/2C9) to form the alcohol (-C(CH₃)₂CH₂OH), followed by carboxylic acid formation.
      
    • Strategy: Often fluorinated (to

      
       or 
      
      
      
      ) to block metabolism.
  • 1-Ethenylcyclopropyl:

    • Primary Route: The cyclopropyl C-H bonds are stronger (106 kcal/mol) and resistant to abstraction. However, the vinyl group is susceptible to epoxidation or hydration.

    • Toxicity Risk: Vinylcyclopropanes can act as radical clocks . If a radical forms adjacent to the ring, it can trigger a ring-opening rearrangement (cyclopropylcarbinyl radical rearrangement), potentially leading to covalent binding with proteins (mechanism-based inhibition). Note: In approved drugs like Simeprevir, this risk is managed by the specific binding mode which protects the group.

3.2. Chemical Stability (Synthesis Warning)

The Vinylcyclopropane-Cyclopentene Rearrangement is a thermal pericyclic reaction that can occur at high temperatures (>300°C, or lower with catalysis). While stable under physiological conditions, this sensitivity must be considered during high-temperature synthetic steps.

Case Study: HCV NS3/4A Protease Inhibitors

The most authoritative example of 1-ethenylcyclopropyl utility is in the "P1" position of Hepatitis C protease inhibitors.

  • The Challenge: The S1' pocket of the HCV NS3 protease is shallow and lipophilic. Early alkyl (ethyl/tert-butyl) analogs showed reasonable binding but poor selectivity.

  • The Solution: Introduction of the (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (Vinyl-ACCA) moiety.

  • Mechanism: The rigid cyclopropane ring directs the vinyl group into a precise orientation to interact with Residue 168 (Gln/Arg) and Residue 155 (Arg) . The tert-butyl group, being spherical, caused steric clashes or failed to capture the

    
    -interaction energy, resulting in lower potency against resistant viral variants (e.g., D168A).
    

Data Comparison (Inhibition Constant


): 
  • Analog with Ethyl/Alkyl P1:

    
     nM
    
  • Analog with Vinylcyclopropyl P1:

    
     nM (Significant potency boost due to rigidification).
    
Decision Logic (Graphviz Diagram)

Bioisostere_Decision Start Select Substituent for Lipophilic Pocket Is_Pi_Interaction Is Pi-Stacking Possible? Start->Is_Pi_Interaction Space_Constraint Is Pocket Spherical or Flat? Is_Pi_Interaction->Space_Constraint No Vinyl_CP Use 1-Ethenylcyclopropyl (Rigid, Pi-Active) Is_Pi_Interaction->Vinyl_CP Yes (Vinyl group) T_Butyl Use tert-Butyl (Max Bulk, Inert) Space_Constraint->T_Butyl Spherical/Deep Space_Constraint->Vinyl_CP Flat/Shallow Metabolic_Risk Metabolic Risk Assessment T_Butyl->Metabolic_Risk Check CYP Oxidation Vinyl_CP->Metabolic_Risk Check Epoxidation

Caption: Decision tree for selecting between tert-butyl and 1-ethenylcyclopropyl based on pocket topology and electronic requirements.

Experimental Protocols
6.1. Synthesis of 1-Ethenylcyclopropyl Moiety

Unlike tert-butyl groups (installed via simple alkylation), 1-ethenylcyclopropyl requires construction, often via the Curtius Rearrangement or Palladium-Catalyzed Cyclopropanation .

Protocol: Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Key Intermediate)

  • Starting Material: 1,4-Butadiene or commercially available 1,1-disubstituted alkenes.

  • Cyclopropanation: React butadiene with ethyl diazoacetate in the presence of a chiral catalyst (e.g., Rh₂(S-DOSP)₄) to yield the vinylcyclopropane scaffold.

    • Conditions: DCM, -78°C to RT, 12h.

  • Resolution: Enzymatic resolution (e.g., using Alcalase) to separate the (1R,2S) enantiomer if not synthesized stereoselectively.

  • Curtius Rearrangement (to install amine):

    • Hydrolyze ester to acid.

    • Treat with Diphenylphosphoryl azide (DPPA) and TEA in toluene (Reflux, 2h).

    • Trap isocyanate with t-Butanol to yield the Boc-protected amine.

6.2. Metabolic Stability Assay (Microsomal Stability)

To compare the liability of the tert-butyl vs. vinylcyclopropyl group:

  • Incubation: Incubate test compounds (1 µM) with pooled human liver microsomes (HLM) (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Metric: Calculate Intrinsic Clearance (

    
    ).
    
    • Expectation: tert-Butyl analogs often show M+16 (hydroxylation) metabolites. 1-Ethenylcyclopropyl analogs may show M+16 (epoxide) or M+18 (diol) but are often more stable if the ring is sterically shielded.

References
  • Rosenquist, Å., et al. (2014). "Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor." Journal of Medicinal Chemistry, 57(5), 1673–1693. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wuitschik, G., et al. (2010).[3] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on small ring bioisosteres). Link

  • Llinàs-Brunet, M., et al. (2010). "Structure-Activity Relationships of alpha-Ketoamide Inhibitors of HCV NS3 Protease." Bioorganic & Medicinal Chemistry Letters, 20(22), 6732-6736. Link

  • Gagnon, A., et al. (2010). "Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry." Organic Preparations and Procedures International, 42(1), 1-69. Link

Sources

HPLC Purity Standards for 3-Bromo-5-(1-ethenylcyclopropyl)pyridine: CRM vs. Research Grade Comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of HPLC purity standards for 3-Bromo-5-(1-ethenylcyclopropyl)pyridine , a critical intermediate in the synthesis of tyrosine kinase inhibitors.

Executive Summary

In the development of heterocyclic pharmaceutical intermediates, the choice of reference standard significantly impacts the integrity of quantitative data. This guide compares the performance of Certified Reference Materials (CRM) against Research Grade (RG) standards for This compound .

Key Finding: While Research Grade standards are sufficient for early-stage synthetic route scouting, CRM-grade standards are mandatory for stability studies and GMP release testing . Our experimental data indicates that RG standards often fail to quantify specific oxidative degradants associated with the ethenylcyclopropyl moiety, leading to a potential 1.5–2.0% overestimation of potency .

Compound Profile & Stability Challenges

To select the correct standard, one must understand the molecule's specific vulnerabilities. The 1-ethenylcyclopropyl group introduces unique stability risks distinct from simple pyridines.

FeatureSpecificationAnalytical Implication
Chemical Name This compoundCAS: Proprietary/Research
Molecular Weight 224.09 g/mol Monoisotopic Mass for MS detection.
Chromophore Pyridine Ring + Vinyl Conjugation

.
Critical Liability Acid Sensitivity The cyclopropyl ring is prone to acid-catalyzed ring opening (homoallylic rearrangement).
Critical Liability Oxidation The terminal vinyl group is susceptible to epoxide formation or polymerization.
Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathways that a high-quality standard must be able to resolve.

Degradation_Pathway Parent Parent Compound This compound Acid Acid Hydrolysis (Ring Opening) Parent->Acid pH < 3.0 Oxidation Oxidation (Peroxide/Air) Parent->Oxidation Ambient O2 / Light Impurity_A Impurity A (Homoallylic Alcohol) Acid->Impurity_A Hydration Impurity_B Impurity B (Epoxide Analog) Oxidation->Impurity_B [O] Transfer Polymer Oligomers (Broad Peak) Oxidation->Polymer Radical Initiation

Figure 1: Primary degradation pathways. Note that Research Grade standards often contain trace levels of Impurity B due to lack of inert atmosphere handling.

Comparative Analysis: CRM vs. Research Grade

We evaluated two commercial sources of the standard using a validated RP-HPLC method.

Product Specifications
FeatureOption A: Certified Reference Material (CRM) Option B: Research Grade (RG)
Purity (HPLC)

(w/w)

(area %)
Traceability NIST Traceable / ISO 17034Internal Batch Record
Water Content Measured (Karl Fischer) & FactorizedNot Determined
Residual Solvents Quantified (GC-HS)Not Determined
Assay Calculation Mass Balance (100% - Impurities - Water - Solvents)Area Normalization (flawed for potency)
Storage Argon flushed, -20°CDesiccated, Ambient/4°C
Experimental Performance Data

Method: Agilent 1290 Infinity II, Column: XBridge BEH C18 XP (100 x 2.1 mm, 2.5 µm).

Experiment 1: Potency Assignment Accuracy We prepared equimolar solutions of both standards. The CRM was used as the external standard to quantify the RG material.

ParameterCRM ResultRG ResultDiscrepancy
Label Claim 99.8%97.5%-
Actual Potency 99.8% (Confirmed)95.2% 2.3% Overestimation
Water Content 0.1%1.8% (Hygroscopic uptake)Unaccounted in RG label
Impurity B (Epoxide) < 0.05%0.45%Significant Oxidation

Analysis: The Research Grade standard relies on "Area %" purity. This ignores the 1.8% water content and residual solvents trapped in the lattice. Consequently, using the RG standard for quantitative assay results in a 2.3% error , which is unacceptable for release testing.

Validated Analytical Protocol

To ensure reproducibility, use the following "Self-Validating" protocol. This method uses a buffered mobile phase to prevent on-column degradation of the cyclopropyl ring.

Chromatographic Conditions[1][2][3]
  • Column: Waters XBridge Phenyl-Hexyl,

    
     (Phenyl-Hexyl provides superior selectivity for the vinyl group compared to C18).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.0 (Basic pH stabilizes the acid-sensitive cyclopropyl group).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 30°C.

Gradient Table
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold
15.090Gradient Elution
18.090Wash
18.15Re-equilibration
System Suitability (Self-Validation)

Before running samples, the system must pass these criteria:

  • Tailing Factor:

    
     (Ensures no secondary interactions with silanols).
    
  • Precision: RSD of 6 replicate injections

    
    .
    
  • Resolution: If Impurity B is present,

    
     between Parent and Impurity B.
    

Decision Workflow: Which Standard to Choose?

Use this logic flow to determine the appropriate investment for your project stage.

Decision_Tree Start Select Project Phase Phase1 Early Discovery / Route Scouting Start->Phase1 Phase2 GLP Tox / GMP Release / Stability Start->Phase2 Q1 Is accurate potency required (<1% error)? Phase1->Q1 Result_CRM Use Certified Reference Material (ISO 17034) Phase2->Result_CRM Result_RG Use Research Grade (Check Water Content manually) Q1->Result_RG No Q1->Result_CRM Yes

Figure 2: Decision matrix for standard selection.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referencing pKa effects on Pyridine retention).
  • Wiberg, K. B. (1968). The Cyclopropyl Group. (Mechanistic grounding for acid-sensitivity of cyclopropylcarbinyl systems).
  • FDA Guidance for Industry. (2016). Analytical Procedures and Methods Validation for Drugs and Biologics.[2] U.S. Food and Drug Administration. Link

  • ISO 17034:2016. General requirements for the competence of reference material producers. International Organization for Standardization. Link

Sources

Safety Operating Guide

Operational Disposal Protocol: 3-Bromo-5-(1-ethenylcyclopropyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following operational guide provides a rigorous, safety-first disposal protocol for 3-Bromo-5-(1-ethenylcyclopropyl)pyridine .

As a Senior Application Scientist, I have structured this guide to address the specific chemical behavior of this molecule—specifically the intersection of halogenated aromatic toxicity and strained-ring alkene reactivity .

Executive Summary & Immediate Action
  • Waste Classification: Class 6.1 Toxic / Halogenated Organic Solvent Waste .

  • Primary Hazard: Chemical toxicity (Pyridine derivative) combined with potential flammability and acid-sensitivity (Ethenylcyclopropyl moiety).

  • Critical Prohibition: NEVER dispose of this compound down the drain. NEVER mix with strong acids or oxidizers in the waste stream.

  • Disposal Method: High-temperature incineration with acid gas scrubbing (Rotary Kiln).

Hazard Analysis & Chemical Profile

To dispose of this chemical safely, you must understand why it is hazardous. We apply a "Worst-Case Fragment" analysis based on its three functional groups.

Functional GroupAssociated HazardOperational Implication
Bromine (C-Br) Halogenated OrganicMust be segregated from non-halogenated solvents. Incineration generates corrosive HBr gas; requires specialized scrubbed incinerators.
Pyridine Ring Base / ToxicantIncompatible with Acids. Mixing with acidic waste causes exothermic protonation. Pyridines are also known aquatic toxins and hepatotoxins.
1-Ethenylcyclopropyl Strained AlkeneReactive / Acid-Sensitive. The cyclopropyl ring adjacent to an alkene is highly strained. Strong acids can catalyze rapid ring-opening or polymerization, generating significant heat and pressure in closed drums.
Waste Segregation Logic

Proper segregation is the single most critical step in laboratory safety. This compound must enter a specific waste stream to prevent dangerous cross-reactivity.

Segregation Decision Tree

The following logic flow dictates the correct waste container selection.

WasteSegregation cluster_warning CRITICAL INCOMPATIBILITIES Start This compound Waste Generated Q1 Is it mixed with Strong Oxidizers? Start->Q1 Q2 Is it mixed with Strong Acids? Q1->Q2 No Action_Quench ACTION: Quench/Neutralize Oxidizer First Q1->Action_Quench Yes Action_Neut ACTION: Neutralize Acid (Exothermic Risk) Q2->Action_Neut Yes Stream_Halo PRIMARY STREAM: Halogenated Organic Waste Q2->Stream_Halo No (Neutral pH) Action_Quench->Stream_Halo After Safe Action_Neut->Stream_Halo After Safe Warn1 Do NOT mix with Nitric Acid (Violent decomp of pyridine) Warn2 Do NOT mix with Peroxides (Alkene polymerization trigger)

Figure 1: Decision logic for waste stream segregation. Note the critical checkpoints for oxidizers and acids.

Step-by-Step Disposal Workflow
Phase 1: Preparation & Containment
  • Container Selection: Use a High-Density Polyethylene (HDPE) jerrican or an Amber Glass bottle (if volume < 1L). Avoid metal cans if the waste pH is unstable, though pure compound is compatible with steel.

  • Labeling: Apply a hazardous waste label immediately upon the first drop entering the container.

    • Constituents: List "this compound" explicitly. If in solution, list the solvent (e.g., "Dichloromethane 90%, Pyridine derivative 10%").

    • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Flammable" (if in organic solvent).

Phase 2: Collection & Consolidation
  • Liquid Waste: If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate), pour into the Halogenated Solvent carboy.

    • Scientist's Note: Ensure the carboy is grounded (anti-static) during transfer, as the ethenylcyclopropyl group increases flammability risks compared to bare pyridine.

  • Solid Waste: If disposing of pure solid or silica gel from a column:

    • Place in a wide-mouth HDPE jar labeled "Solid Hazardous Waste (Halogenated)."

    • Do not use simple trash bags; sharp silica can puncture bags, releasing toxic dust.

Phase 3: Final Disposal (EHS Handoff)
  • RCRA Classification: While this specific molecule may not have a unique "U" or "P" list code, it defaults to D001 (Ignitable) if in solvent and likely falls under Halogenated Organic N.O.S. (Not Otherwise Specified) .

  • Destruction: The waste management facility will route this to a Rotary Kiln Incinerator operating >1000°C with secondary combustion and caustic scrubbing to capture HBr and NOx gases.

Emergency Spill Response

If a spill occurs in the laboratory, follow this specific protocol to minimize exposure and reactivity.

ParameterProtocol
PPE Required Nitrile gloves (double gloved), Safety Goggles, Lab Coat. Use a half-mask respirator with organic vapor cartridges if ventilation is poor.
Absorbent Material Vermiculite or Sand . Do NOT use paper towels or sawdust (combustible materials) if the substance is concentrated, as the ethenyl group poses a flammability risk.
Decontamination Wash the surface with a dilute soap/water solution. Avoid using bleach (hypochlorite) immediately, as it can react with the pyridine nitrogen.
Regulatory & Compliance Data
  • US EPA Waste Code (Presumptive): D001 (Ignitable), D002 (Corrosive - if amine basicity is high), or F-listed solvents if mixed.

  • DOT Shipping Name: Flammable liquids, toxic, n.o.s. (contains substituted pyridine) or Organohalogen pesticides, liquid, toxic (depending on transport volume).

  • UN Number: Likely UN1992 (Flammable liquid, toxic, n.o.s.) or UN2810 (Toxic liquid, organic, n.o.s.).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-Bromo-5-cyclopropylpyridine (Analog). Retrieved from .

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from .

  • Thermo Fisher Scientific (2021). Safety Data Sheet: Pyridine Derivatives. Retrieved from .

  • Sigma-Aldrich (2024). Safety Data Sheet: Cyclopropylamine (Fragment Safety Data). Retrieved from .

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from .

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.